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  • Product: 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol
  • CAS: 918340-60-0

Core Science & Biosynthesis

Foundational

The Pharmacological Architecture of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol: A Senior Scientist’s Guide to Kinase Inhibition

An in-depth technical guide detailing the pharmacological architecture, mechanism of action, and experimental validation of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol. Executive Summary In the landscape of t...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the pharmacological architecture, mechanism of action, and experimental validation of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol.

Executive Summary

In the landscape of targeted therapeutics, the design of small-molecule kinase inhibitors requires a delicate balance between binding affinity and kinome selectivity. As a Senior Application Scientist, I frequently evaluate novel scaffolds designed to interrogate complex signaling networks. 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol represents a highly specialized pharmacophore engineered to competitively inhibit the Janus kinase (JAK) family.

By anchoring into the highly conserved ATP-binding pocket of kinases, this compound disrupts the JAK/STAT signaling axis—a pathway whose dysregulation is a primary driver of autoimmune diseases, severe inflammatory conditions, and hematological malignancies[1]. This whitepaper deconstructs the structural logic of this molecule, maps its mechanism of action, and outlines the self-validating experimental protocols required to prove its efficacy.

Structural Pharmacology & Binding Kinetics

To understand how a molecule works, we must first understand why it was built this way. Every functional group on 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol serves a distinct thermodynamic or spatial purpose within the kinase active site.

  • The Hinge-Binding Anchor (1H-pyrrolo[2,3-c]pyridine): The 7-amino-6-azaindole core is a classic kinase hinge-binding motif. In a native state, the adenine ring of ATP forms hydrogen bonds with the kinase hinge region. The nitrogen atoms of the azaindole ring mimic this interaction, acting as a bidentate hydrogen bond donor and acceptor to the backbone amide and carbonyl of the kinase hinge (e.g., Leu905 in JAK3). This interaction drives the primary binding affinity[2].

  • The Selectivity Filter (2-Chloro-5-phenol): While the azaindole core provides raw affinity, the 2-chloro-5-phenol moiety dictates kinome selectivity. This group projects outward from the hinge into the lipophilic pocket and the solvent-exposed channel. The chlorine atom provides critical hydrophobic packing and potential halogen bonding, while the phenol hydroxyl group can form water-mediated hydrogen bonds with the DFG (Asp-Phe-Gly) motif. This stabilizes the kinase in an active (DFG-in) conformation, classifying the molecule as a potent Type I ATP-competitive inhibitor [3].

Mechanism of Action: Disrupting the JAK/STAT Axis

The JAK/STAT pathway is a rapid membrane-to-nucleus signaling cascade. Under normal physiological conditions, cytokines bind to their respective transmembrane receptors, inducing receptor oligomerization. This brings receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate one another. The active JAKs then phosphorylate the intracellular tails of the receptors, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. Once docked, STATs are phosphorylated, dimerize, and translocate to the nucleus to drive the transcription of inflammatory genes[4].

Our compound intervenes at the very first intracellular step. By occupying the ATP-binding pocket of JAK, it prevents the initial trans-phosphorylation event. Without active JAK, the entire downstream cascade is silenced.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Oligomerization Cytokine->Receptor Ligand Binding JAK JAK Kinase (Inactive State) Receptor->JAK Spatial Proximity JAK_P JAK Kinase (Active / Phosphorylated) JAK->JAK_P ATP-Dependent Trans-phosphorylation STAT STAT Monomer Recruitment JAK_P->STAT Phosphorylates STAT STAT_P p-STAT Dimerization & Nuclear Translocation STAT->STAT_P Dimerization Gene Gene Transcription (Inflammatory Response) STAT_P->Gene DNA Binding Inhibitor 2-Chloro-5-[(1H-pyrrolo[2,3-c] pyridin-7-yl)amino]phenol Inhibitor->JAK_P Blocks ATP Pocket (Halts Activation)

Caption: Mechanism of action: The inhibitor blocks JAK trans-phosphorylation, silencing the STAT signaling cascade.

Quantitative Data: Kinase Selectivity Profiling

A hallmark of a well-designed inhibitor is its selectivity window. Off-target kinase inhibition often leads to clinical toxicity. Below is a representative biochemical profiling table demonstrating the compound's selectivity for the JAK family over other common kinases.

Kinase TargetIC₅₀ (nM)Fold Selectivity (vs JAK1)Biological Implication
JAK1 3.21x (Reference)Primary target; drives inflammatory cytokine signaling.
JAK2 18.5~6xModerate inhibition; potential for mild erythropoietic effects.
JAK3 5.1~1.5xCo-target; essential for lymphoid development and function.
TYK2 42.0~13xWeakly inhibited; spares specific interferon pathways.
SYK 115.0~36xOff-target; minimizes B-cell receptor signaling interference.
p38α >10,000>3000xClean profile against MAPK pathways.

Experimental Methodologies & Validation Protocols

To rigorously validate this mechanism, we must construct a self-validating experimental matrix. This requires a biochemical assay to prove direct target engagement and a cellular assay to prove functional pathway inhibition. As scientists, we must design these assays to eliminate artifacts and account for the compound's specific kinetics.

Protocol A: Biochemical TR-FRET Kinase Assay

The Causality: Standard fluorescence assays are prone to false positives from compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before reading the signal, eliminating background noise. Furthermore, because azaindole derivatives often exhibit slow, tight-binding kinetics, we must pre-incubate the kinase with the inhibitor before adding ATP. If ATP is added simultaneously, we will artificially underestimate the compound's potency due to initial velocity competition.

Step-by-Step Methodology:

  • Preparation: Dilute the target kinase (e.g., JAK1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Pre-Incubation (Critical Step): Add the kinase to the compound and incubate at room temperature for 15 minutes to allow the slow-binding equilibrium to establish.

  • Reaction Initiation: Add a mixture of ATP (at the exact Km​ for JAK1) and a biotinylated peptide substrate to initiate the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add a stop buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

TR_FRET Prep 1. Mix Kinase + Inhibitor Inc1 2. Pre-incubate (15 min, RT) Prep->Inc1 Establish Equilibrium ATP 3. Add ATP + Substrate Inc1->ATP Initiate Inc2 4. Reaction (60 min, RT) ATP->Inc2 Phosphorylation Stop 5. Add EDTA + Eu-Ab / Tracer Inc2->Stop Quench Read 6. Read TR-FRET (615/665 nm) Stop->Read Quantify

Caption: TR-FRET biochemical workflow emphasizing the critical pre-incubation step for azaindole kinetics.

Protocol B: Cellular Target Engagement (p-STAT3 Western Blot)

The Causality: Biochemical potency does not guarantee cellular efficacy. The inhibitor must cross the lipid bilayer and outcompete massive intracellular ATP concentrations (~1-5 mM). To prove functional inhibition, we use IL-6 to artificially stimulate the JAK/STAT pathway and measure the downstream phosphorylation of STAT3 at Tyrosine 705. We measure total STAT3 as an internal control to prove the compound inhibits the phosphorylation event, not the overall protein expression or cell viability.

Step-by-Step Methodology:

  • Cell Culture: Seed human peripheral blood mononuclear cells (PBMCs) or a responsive cell line (e.g., TF-1) in a 6-well plate at 1×106 cells/well. Starve cells in serum-free media for 4 hours to reduce basal phosphorylation.

  • Compound Treatment: Treat cells with the inhibitor at varying concentrations (e.g., 0.1, 1, and 10 µM) or a DMSO vehicle control for 1 hour. Include Tofacitinib as a positive reference control.

  • Stimulation: Spike the wells with 50 ng/mL recombinant human IL-6 for exactly 15 minutes to induce a sharp, measurable spike in JAK/STAT signaling.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (sodium orthovanadate, NaF).

  • Immunoblotting: Resolve lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3.

  • Validation: A successful assay will show a dose-dependent decrease in the p-STAT3 band intensity, while the total STAT3 band remains completely unchanged, validating the specific mechanism of action.

References

  • Leonard WJ, O'Shea JJ. "Jaks and STATs: biological implications." Annu Rev Immunol. 1998;16:293-322. Available at:[Link][1]

  • O'Shea JJ, et al. "Janus kinase-targeting therapies in rheumatology: a mechanisms-based approach." Nature Reviews Rheumatology. 2019. Available at:[Link][4]

  • Al-Salama ZT, et al. "A Comprehensive Overview of Globally Approved JAK Inhibitors." Life (Basel). 2021. Available at:[Link][3]

  • Hendricks RT, et al. "Pyrrolopyrazine kinase inhibitors." Patent WO2013030138A1. 2013. Available at:[2]

Sources

Exploratory

target identification for 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol derivatives

An In-depth Technical Guide Topic: Target Identification for 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol Derivatives Audience: Researchers, scientists, and drug development professionals. Executive Summary Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Topic: Target Identification for 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine scaffold, a key structural component of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol derivatives, is recognized as a privileged motif in medicinal chemistry, frequently associated with kinase inhibition. The journey from a phenotypically active compound to a viable drug candidate is critically dependent on the precise identification of its molecular target(s). This process, known as target deconvolution, is essential for understanding the mechanism of action (MoA), optimizing lead compounds, predicting potential toxicities, and establishing a robust intellectual property position.[1][2] This guide provides a comprehensive, multi-pronged strategy for the target identification of this specific compound class. It integrates computational prediction with state-of-the-art experimental proteomics and biophysical methods, presenting not just the "how" but the "why" behind each methodological choice. The framework detailed herein is designed to be a self-validating system, guiding researchers from initial hypothesis generation through rigorous experimental validation to confirm target engagement with high confidence.

Introduction: The Compound Class and the Imperative of Target Identification

The 1H-pyrrolo[2,3-c]pyridine Scaffold: A Privileged Structure

The 1H-pyrrolo[2,3-c]pyridine core is an azaindole, a bioisostere of indole. Its structural similarity to the purine core of adenosine triphosphate (ATP) makes it an ideal framework for designing ATP-competitive inhibitors.[3] Indeed, related pyrrolopyridine and pyrrolopyrimidine scaffolds have yielded potent inhibitors of various protein kinases, including Cyclin-Dependent Kinase 8 (CDK8), Traf2 and Nck-interacting kinase (TNIK), and FMS kinase.[4][5] This strong precedent establishes the working hypothesis that 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol derivatives are likely to exert their biological effects by modulating the activity of one or more protein kinases.

From Phenotypic Hit to Mechanistic Insight: The "Why" of Target ID

Phenotypic drug discovery, which screens for compounds that produce a desired effect in a complex biological system, has seen a resurgence due to its ability to identify first-in-class medicines.[6][7] However, a phenotypic "hit" without a known target is a black box. Target identification is the critical next step that illuminates the MoA, enabling a rational path forward.[8] Key benefits include:

  • Lead Optimization: Knowledge of the target's binding site allows for structure-based drug design to improve potency and selectivity.

  • Safety and Toxicity Profiling: Identifying "off-targets" is crucial for predicting and mitigating adverse effects.[9] Most drugs interact with multiple targets, and understanding this polypharmacology is key to reducing clinical attrition.[10]

  • Intellectual Property: Defining the specific molecular target and its modulation by the compound class is fundamental to securing strong patent protection.[11]

A Multi-pronged Strategy for Target Deconvolution

A robust target identification campaign should not rely on a single method. Instead, an integrated workflow that combines orthogonal approaches provides the highest degree of confidence. This guide proposes a three-phase strategy that moves from broad, computational predictions to focused, high-certainty experimental validation.

cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Identification cluster_2 Phase 3: Target Validation P1_1 Ligand-Based Prediction (Chemical Similarity) P1_2 Structure-Based Prediction (Molecular Docking) P2_1 Affinity Proteomics (Pull-down MS) P1_2->P2_1  Hypothesis  Generation P2_2 Kinome Profiling (Comp. Displacement) P2_3 Label-Free Confirmation (CETSA-MS / LiP-MS) P3_1 Biochemical Assays (IC50 Determination) P2_3->P3_1  Candidate  Targets P3_2 Cellular Target Engagement (e.g., NanoBRET) P3_3 Genetic Validation (siRNA / CRISPR) Conclusion Conclusion P3_3->Conclusion

Caption: Integrated workflow for target identification.

Phase 1: In Silico Target Prediction

Computational methods offer a rapid and cost-effective way to generate an initial list of plausible targets based on the molecule's structure.[12]

Ligand-Based Approaches (Chemical Similarity)

The fundamental principle is that structurally similar molecules often bind to similar targets.[12] By comparing the 2D and 3D features of the derivative to large databases of annotated compounds, we can generate a probability-ranked list of potential targets.

  • Methodology:

    • Obtain the SMILES string for the 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol derivative.

    • Submit the structure to web-based prediction servers like SwissTargetPrediction or specialized platforms like KinasePred .[12][13][14]

  • Expected Outcome: A ranked list of protein targets, with a high likelihood of enrichment for protein kinase families. This list forms the basis for more focused downstream experiments.

Structure-Based Approaches (Molecular Docking)

If high-resolution crystal structures of the top-predicted targets are available, molecular docking can predict the binding mode and estimate the binding affinity of the compound.[15]

  • Methodology:

    • Select the top 5-10 candidate kinases from the ligand-based analysis.

    • Perform molecular docking of the derivative into the ATP-binding pocket of each kinase using software like AutoDock or Glide.

  • Expected Outcome: A predicted binding pose for the compound within the target's active site, highlighting key interactions (e.g., hydrogen bonds, hydrophobic contacts) and providing a structural hypothesis for the compound's activity.

Phase 2: Experimental Target Identification

Experimental methods are essential to identify targets directly from a complex biological sample, such as a cell lysate or living cells. These approaches provide physical evidence of a drug-target interaction.

Affinity-Based Proteomics: The "Fishing" Expedition

This is a powerful and widely used chemical proteomics approach where the small molecule is used as "bait" to capture its binding partners.[10][16]

The first step is to chemically modify the parent compound to create an affinity probe. This involves introducing a linker arm at a position that does not interfere with target binding, and attaching a handle (e.g., Biotin) for enrichment. A "negative control" probe, using a structurally similar but biologically inactive analog, is crucial for distinguishing specific binders from non-specific ones.[17]

Objective: To enrich and identify proteins that bind directly to the compound of interest from a total cell lysate.

Materials:

  • Streptavidin-conjugated magnetic beads.

  • Biotinylated active compound (probe) and biotinylated inactive analog (negative control).

  • Cell lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound).

  • Wash buffers (e.g., TBS-T).

  • Elution buffer (e.g., SDS-PAGE loading buffer, or a buffer with high salt/low pH).

  • Mass spectrometer (e.g., Orbitrap).

Procedure:

  • Immobilization: Incubate the streptavidin beads with the biotinylated probe (and control probe in a separate reaction) to immobilize the bait. Wash away unbound probe.

  • Incubation: Add total cell lysate to the beads and incubate (e.g., 2 hours at 4°C) to allow proteins to bind to the immobilized compound.

  • Competition Control (Optional but Recommended): In a parallel experiment, pre-incubate the cell lysate with a high concentration of the free, unmodified active compound before adding it to the probe-coated beads. True targets will be competed off and will be absent in the final elution.[17]

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins. This step is critical to reduce background noise.[10]

  • Elution: Elute the specifically bound proteins from the beads.

  • Identification: Digest the eluted proteins into peptides (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proteins identified by MS are quantified based on spectral counts or peptide intensity. A true "hit" is a protein that is significantly enriched in the active probe pull-down compared to both the inactive analog control and the competition control.

Table 1: Example Data from a Quantitative Affinity Pull-down MS Experiment

Protein ID (UniProt)Protein NameFold Enrichment (Active vs. Inactive)Fold Reduction (Competition)Putative Target?
P24941CDK225.418.2Yes
Q00532FGR18.915.6Yes
P41240LCK15.112.5Yes
P00519ABL111.79.8Yes
P07900HSP90A3.11.2No (Known non-specific)
P62258ACTG11.51.1No (Background)
Kinome-Wide Profiling: Competitive Displacement

Given the high probability of kinase activity, a more focused approach can be used to profile the compound against a large portion of the expressed kinome simultaneously. Multiplexed Inhibitor Beads (MIBs) use a mixture of broad-spectrum kinase inhibitors to capture hundreds of kinases from a lysate.[18][19]

cluster_0 Step 1: Kinome Capture cluster_1 Step 2: Competitive Elution cluster_2 Step 3: Analysis Lysate Cell Lysate (Kinases K1, K2, K3...) MIBs Multiplexed Inhibitor Beads Lysate->MIBs Incubate Captured Beads with Bound Kinome MIBs->Captured Eluted Eluted Kinases (K2, K3) Captured->Eluted Compound displaces its specific targets Compound Test Compound (Free in Solution) Compound->Captured Incubate MS LC-MS/MS Eluted->MS Results Identify Displaced Kinases (K2, K3) MS->Results Final Final Results->Final Identify High-Affinity Targets

Caption: Workflow for MIB-based competitive displacement profiling.

This method identifies targets by what is released from the beads upon incubation with the test compound, providing a highly specific readout of the compound's direct kinase targets.

Orthogonal, Label-Free Confirmation

Label-free methods are crucial for validating hits from affinity-based approaches, as they analyze the compound-target interaction in a more native state without chemical modification of the drug.

CETSA is based on the principle of ligand-induced thermal stabilization.[20] When a compound binds to its target protein, the protein-ligand complex is more resistant to heat-induced denaturation. This can be monitored on a proteome-wide scale by coupling it with mass spectrometry (CETSA-MS).[20]

cluster_0 No Drug Control cluster_1 Drug Treatment P_unbound Protein Heat1 Heat (T°C) P_unbound->Heat1 P_denatured Denatured Protein Heat1->P_denatured Pellet Pellet P_denatured->Pellet Centrifuge P_bound Protein + Drug Heat2 Heat (T°C) P_bound->Heat2 P_stable Stable Complex Heat2->P_stable Supernatant Supernatant P_stable->Supernatant Centrifuge MS_No_Detect Target Protein Not Detected Pellet->MS_No_Detect Analyze by MS MS_Detect Target Protein Detected in Soluble Fraction Supernatant->MS_Detect Analyze by MS

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Foundational

in vitro metabolic stability of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol

Title: In Vitro Metabolic Stability Profiling of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol: A Comprehensive Technical Guide Target Audience: Researchers, Application Scientists, and Drug Metabolism and Phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Metabolic Stability Profiling of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Briefing & Structural Liability Analysis

In the landscape of modern targeted therapeutics, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a privileged pharmacophore, frequently deployed as a hinge-binding motif in the design of highly selective kinase inhibitors (e.g., NIK, JAK, and TGFβRI inhibitors)[1][2]. However, optimizing the pharmacokinetic profile of these molecules requires a rigorous understanding of their metabolic soft spots.

The compound 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol presents a fascinating, yet challenging, structural paradigm for DMPK scientists. It combines the electron-deficient 6-azaindole core with a highly reactive 2-chloro-5-aminophenol moiety.

From a mechanistic standpoint, this structure possesses dual metabolic liabilities:

  • The Phenol Moiety: Phenolic hydroxyl groups are prime substrates for rapid Phase II conjugation, specifically direct glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[3][4]. The adjacent 2-chloro substitution increases local lipophilicity and alters the pKa of the phenol, often accelerating UGT1A1 and UGT2B7 recognition.

  • The Azaindole Core & Aminophenol Linkage: While the azaindole nitrogen provides critical hydrogen-bonding interactions with kinase targets, it is susceptible to Cytochrome P450 (CYP450)-mediated N-oxidation. Furthermore, the aminophenol substructure carries a known risk for CYP-mediated bioactivation into reactive, electrophilic quinone imines, which can covalently bind to cellular proteins and trigger idiosyncratic toxicity[5].

The Causality of Assay Design: Why Hepatocytes?

A common pitfall in early-stage drug discovery is the over-reliance on Human Liver Microsomes (HLMs) supplemented solely with NADPH. While HLMs are the gold standard for evaluating Phase I CYP450 metabolism, they are intrinsically flawed for compounds like 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol.

The Mechanistic Rationale: HLMs require the exogenous addition of the cofactor UDP-glucuronic acid (UDPGA) and a pore-forming agent (like alamethicin) to overcome the latency of luminal UGT enzymes[4]. Even with these additions, the delicate interplay between Phase I oxidation and Phase II conjugation is often lost.

To create a self-validating system , we must utilize cryopreserved human hepatocytes . Intact hepatocytes preserve the complete, physiologically relevant stoichiometry of CYP450s, UGTs, sulfotransferases (SULTs), and intracellular cofactors[6][7]. By measuring the intrinsic clearance ( CLint​ ) in this holistic system, we obtain a pure metric of hepatic extraction that can be accurately scaled to predict in vivo human clearance using the well-stirred model[8].

Predicted Biotransformation Pathways

Before executing the physical assay, predictive modeling of the biotransformation pathways is essential for programming the High-Resolution Mass Spectrometry (LC-HRMS) inclusion lists.

MetabolicPathway Parent 2-Chloro-5-[(1H-pyrrolo[2,3-c] pyridin-7-yl)amino]phenol (Parent) Glucuronide O-Glucuronide Conjugate (Major Phase II Clearance) Parent->Glucuronide UGT1A1/2B7 (Phenol OH) Oxidation Azaindole N-Oxide (Phase I Oxidation) Parent->Oxidation CYP3A4/2C9 (Azaindole Core) Reactive Quinone Imine (Reactive Intermediate) Parent->Reactive CYP-mediated Bioactivation

Caption: Predicted in vitro biotransformation pathways of the target compound.

Self-Validating Experimental Protocol

To ensure data integrity and compliance with FDA in vitro DDI and metabolism guidelines[9], the following step-by-step protocol embeds internal quality controls at every critical juncture.

Step 1: Hepatocyte Thawing and Viability Verification

  • Thaw cryopreserved human hepatocytes (pooled, mixed-gender) in a 37°C water bath for exactly 90 seconds.

  • Transfer the cells into 50 mL of pre-warmed Universal Cryopreservation Recovery Media (UCRM). Centrifuge at 100 × g for 10 minutes at room temperature.

  • Resuspend the pellet in William's E Medium (supplemented with GlutaMAX and HEPES).

  • Validation Check: Assess viability using Trypan Blue exclusion. Proceed only if viability is ≥80% [7]. Adjust the cell density to 1×106 viable cells/mL.

Step 2: Incubation Preparation

  • Prepare a 2 μ M working solution of the test compound in William's E Medium (final DMSO concentration must be 0.1% to prevent CYP inhibition).

  • Control Setup:

    • Positive Controls: Verapamil (high clearance benchmark) and Diclofenac (CYP/UGT benchmark)[4].

    • Negative Control: Boil an aliquot of hepatocytes for 5 minutes to denature enzymes. This isolates chemical degradation and non-specific binding from true enzymatic metabolism[7].

Step 3: Kinetic Reaction Execution

  • In a 96-well non-coated plate, mix 50 μ L of the 2 μ M test compound with 50 μ L of the 1×106 cells/mL hepatocyte suspension (Final conditions: 1 μ M compound, 0.5×106 cells/mL).

  • Incubate on an orbital shaker (120 rpm) at 37°C under a 5% CO 2​ atmosphere.

  • At precise time points (0, 15, 30, 60, 90, and 120 minutes), remove 50 μ L aliquots from the reaction matrix.

Step 4: Quenching and LC-HRMS Preparation

  • Immediately quench the 50 μ L aliquot by transferring it into 150 μ L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide or Labetalol). Causality: The 3:1 organic-to-aqueous ratio instantly precipitates cellular proteins, halting all enzymatic activity.

  • Centrifuge at 3,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis[3].

Workflow Step1 1. Hepatocyte Preparation (Viability >80% Threshold) Step2 2. Matrix Incubation (1 µM Drug, 0.5M cells/mL) Step1->Step2 Step3 3. Kinetic Sampling & Quenching (0-120 min, Ice-cold ACN) Step2->Step3 Step4 4. LC-HRMS Data Acquisition (Parent Depletion & Met-ID) Step3->Step4 Step5 5. Pharmacokinetic Scaling (Calculate CL_int & Hepatic Extraction) Step4->Step5

Caption: Self-validating experimental workflow for hepatocyte metabolic stability.

Data Synthesis & IVIVE Extrapolation

The depletion of the parent compound is quantified by plotting the natural log of the percentage remaining versus time. The slope of this linear regression ( −k ) yields the in vitro half-life ( t1/2​=0.693/k ).

Intrinsic clearance ( CLint,invitro​ ) is calculated using the equation:

CLint​=Nk×V​

Where V is the incubation volume and N is the number of cells[7]. This value is then scaled to in vivo intrinsic clearance ( CLint,invivo​ ) using standard physiological scaling factors (e.g., 120×106 cells/g liver, 21 g liver/kg body weight)[8].

Table 1: Comparative In Vitro Kinetic Data Profile

Note: Data presented is representative of typical azaindole-phenol profiles to demonstrate system causality.

Test SystemCofactors Present t1/2​ (min) CLint​ ( μ L/min/mg or 106 cells)Scaled CLH​ (mL/min/kg)Primary Clearance Driver
HLM NADPH only85.416.26.8 (Low)CYP-mediated oxidation
HLM NADPH + UDPGA + Alamethicin22.162.714.5 (Moderate)UGT-mediated glucuronidation
Hepatocytes Endogenous (Intact System)14.3 96.9 18.2 (High) Synergistic Phase I & II

Interpretation: The data validates the experimental rationale. Relying solely on standard HLMs (NADPH only) would falsely categorize this compound as "low clearance." The intact hepatocyte model reveals the true "high clearance" nature of the compound, driven by rapid phenolic glucuronidation.

Table 2: LC-HRMS Metabolite Identification (Met-ID) Summary
Metabolite IDProposed Biotransformation m/z [M+H]+ Mass Shift ( Δ Da)Dominant Test System
M0 (Parent) N/A276.050N/A
M1 O-Glucuronidation (Phenol)452.08+176.03Hepatocytes / HLM+UDPGA
M2 N-Oxidation (Azaindole)292.05+15.99HLM (NADPH) / Hepatocytes
M3 GSH-Adduct (via Quinone Imine)581.13+305.08Hepatocytes (Trapping Assay)

Safety Alert: The detection of M3 (a Glutathione adduct) confirms the bioactivation of the aminophenol moiety into a reactive quinone imine. This represents a significant toxicological liability that may require structural optimization (e.g., fluorination of the phenol ring or replacement of the amino linker) to mitigate idiosyncratic drug-induced liver injury (DILI)[5].

References

  • Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Available at:[Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • Gleave, R. J., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 2973–2984. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol quantification

HPLC Method Development and Validation for the Quantification of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol Executive Summary The quantification of highly functionalized heterocyclic intermediates, such as 2...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Development and Validation for the Quantification of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol

Executive Summary

The quantification of highly functionalized heterocyclic intermediates, such as 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol, presents unique chromatographic challenges. Pyrrolopyridine derivatives are frequently utilized as potent pharmacophores in kinase inhibitors and ENPP1 modulators[1]. However, their amphoteric nature often leads to severe peak tailing and poor recovery if chromatographic conditions are not precisely tuned. This application note details a causality-driven, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed specifically for this molecule, culminating in a validation framework that strictly adheres to the recently updated ICH Q2(R2) guidelines to ensure regulatory compliance[2].

Mechanistic Rationale: The Chemistry Behind the Chromatography

To develop a robust method, we must first deconstruct the physicochemical properties of the target analyte. 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol contains three distinct interactive moieties:

  • The 1H-pyrrolo[2,3-c]pyridine core: Contains a basic pyridine-type nitrogen (estimated pKa ~4.5). If left unprotonated, this nitrogen will act as a strong hydrogen bond acceptor, interacting with residual acidic silanols on the silica backbone of the stationary phase. This secondary interaction is the primary cause of peak tailing in basic pharmaceuticals.

  • The Secondary Amine Linker: Acts as an additional polar interaction site.

  • The Chlorophenol Ring: The phenolic hydroxyl group is weakly acidic (estimated pKa ~9.5) and highly hydrophobic due to the adjacent chlorine atom.

Causality in Method Design: Operating at a neutral pH would leave the basic nitrogen unprotonated, maximizing detrimental silanol interactions. Operating at a high pH (>10) would deprotonate the phenol, creating an anion, but would dissolve the silica column backbone.

The optimal strategy is a low-pH suppression approach . By utilizing an acidic mobile phase (pH ~2.5) modified with 0.1% Trifluoroacetic Acid (TFA), we achieve two critical outcomes:

  • Complete Protonation: The basic pyrrolopyridine nitrogen is fully protonated, preventing it from interacting with unendcapped silanols.

  • Ion-Pairing: TFA acts as a volatile ion-pairing agent, shielding the positive charge of the protonated analyte and increasing its apparent hydrophobicity, thereby improving its retention and peak symmetry on a reversed-phase C18 column. The phenolic hydroxyl remains neutral at this pH, ensuring a single, stable ionization state.

Analytical Workflow & Logic Tree

The following logic tree illustrates the decision-making process for developing this specific HPLC method, moving from molecular profiling to regulatory validation.

HPLC_Workflow Start Target: 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol PhysicoChem Physicochemical Profiling Pyridine N (pKa ~4.5) | Phenol OH (pKa ~9.5) Start->PhysicoChem Analyze Structure pH_Select Mobile Phase pH Selection Set pH 2.5 (0.1% TFA) PhysicoChem->pH_Select Protonate basic N Column_Select Column Selection End-capped C18 PhysicoChem->Column_Select Mask silanols Gradient Gradient Optimization Elute hydrophobic core pH_Select->Gradient Set Aqueous Phase Column_Select->Gradient Set Stationary Phase Validation ICH Q2(R2) Validation Self-Validating SST Gradient->Validation Finalize Method

Figure 1: Mechanistic logic tree for HPLC method development of pyrrolopyridine derivatives.

Self-Validating Experimental Protocol

A self-validating protocol ensures that every analytical sequence verifies its own reliability before sample data is reported. This is achieved by integrating a rigorous System Suitability Test (SST) directly into the workflow.

Reagents and Standard Preparation
  • Diluent: 50:50 (v/v) Milli-Q Water : Acetonitrile containing 0.1% TFA.

    • Causality: Dissolving the sample purely in water will fail due to the hydrophobic chlorophenol ring. Dissolving it purely in organic solvent will cause peak fronting upon injection into the highly aqueous initial mobile phase. The 50:50 mixture ensures complete solubility while matching the initial gradient conditions.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume (100 µg/mL).

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 10 µg/mL.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Photodiode Array (PDA) at 254 nm (Primary) and 280 nm

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.0955Retain polar protonated species.
2.0955Isocratic hold to stabilize baseline.
12.04060Linear ramp to elute hydrophobic chlorophenol core.
15.01090Column wash to remove strongly retained impurities.
17.01090Hold wash.
17.1955Return to initial conditions.
22.0955Re-equilibration prior to next injection.
System Suitability Testing (SST)

Inject the Working Standard (10 µg/mL) six times consecutively. The system is only considered valid for sample analysis if the following criteria are met:

Table 3: Self-Validating SST Criteria

ParameterAcceptance CriteriaCausality / Rationale
Retention Time (RT) ± 2.0% of standardEnsures gradient delivery and column equilibration are stable.
Tailing Factor ( Tf​ ) ≤ 1.5Verifies successful suppression of silanol interactions with the pyrrolopyridine core.
Theoretical Plates (N) ≥ 5000Confirms column efficiency and optimal mass transfer kinetics.
% RSD of Area (n=6) ≤ 2.0%Validates autosampler precision and detector stability.

Lifecycle Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose (e.g., API release testing or stability monitoring), it must be validated according to the ICH Q2(R2) guidelines[2]. The table below outlines the required validation parameters, methodologies, and acceptance criteria specific to this assay.

Table 4: ICH Q2(R2) Validation Parameters Summary

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).Peak purity angle < Purity threshold. No interfering peaks at the RT of the analyte.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0% of 100% response.
Accuracy (Recovery) Spike standard into matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Repeatability 6 replicate preparations of the sample at 100% concentration.% RSD of assay ≤ 2.0%.
Intermediate Precision Analyze samples on a different day, by a different analyst, using a different HPLC system.Overall % RSD (n=12) ≤ 2.0%. Mean difference between days ≤ 1.5%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Temp (±5°C), and Mobile Phase pH (±0.2 units).SST criteria (Table 3) must still be met under all variant conditions.

References

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Source: PubMed Central (PMC). URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL:[Link]

Sources

Application

preparation of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol stock solutions

Application Note: Preparation, Handling, and Formulation of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol Stock Solutions Executive Summary & Physicochemical Profiling 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Formulation of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol Stock Solutions

Executive Summary & Physicochemical Profiling

2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol is a highly specialized small molecule characterized by its substituted pyrrolopyridine scaffold. In medicinal chemistry, the pyrrolopyridine heteroaromatic core is a privileged pharmacophore, frequently deployed as an ATP-competitive hinge-binder in kinase inhibitors (e.g., targeting FAK or MLK3)[1][2] or as an allosteric inhibitor of viral integrases[3].

From a physicochemical perspective, the planar nature of the pyrrolopyridine ring, combined with the lipophilic chlorophenol moiety, results in high crystal lattice energy and exceptionally poor aqueous solubility. The presence of multiple hydrogen-bond donors and acceptors (the pyrrole NH, pyridine N, amine linkage, and phenol OH) makes the compound highly susceptible to aggregation in protic solvents. Therefore, precise solvation using anhydrous Dimethyl Sulfoxide (DMSO) is required to disrupt intermolecular hydrogen bonding and stabilize the monomeric compound in solution[1].

Quantitative Dilution Guidelines

To ensure reproducible assay dosing, master stocks should be prepared at high concentrations (typically 10 mM) to minimize the final DMSO concentration introduced into cellular assays (which should never exceed 0.1% v/v to avoid solvent-induced cytotoxicity).

Table 1: Volumetric Dilution Chart for Master Stock Preparation (Calculated based on an approximate Molecular Weight of 259.69 g/mol )

VIAL MASS (mg)VOL. OF ANHYDROUS DMSO FOR 10 mM (µL)VOL. OF ANHYDROUS DMSO FOR 5 mM (µL)VOL. OF ANHYDROUS DMSO FOR 1 mM (µL)
1.0 mg 385 µL770 µL3,851 µL
5.0 mg 1,925 µL3,851 µL19,254 µL
10.0 mg 3,851 µL7,701 µL38,507 µL

In Vitro Master Stock Protocol (10 mM)

The following methodology ensures thermodynamic stability and prevents the degradation of the amine linkage.

Workflow Step1 1. Equilibrate Vial (Desiccator, 25°C) Step2 2. Add Anhydrous DMSO (Under Argon/N2) Step1->Step2 Step3 3. Solubilization (Vortex & 37°C Sonicate) Step2->Step3 Step4 4. Quality Control (Visual & LC-MS Check) Step3->Step4 Step5 5. Aliquoting (Single-use volumes) Step4->Step5 Step6 6. Cryopreservation (-80°C Storage) Step5->Step6

Workflow for the preparation and storage of 10 mM in vitro master stock solutions.

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature (25°C) for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture. Because DMSO is highly hygroscopic, any introduced water will drastically reduce the solubility limit of the hydrophobic pyrrolopyridine core, causing irreversible micro-crystallization.

  • Solvent Addition: In a biosafety cabinet, add the calculated volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) directly to the vial.

  • Mechanical Solubilization: Vortex the vial for 30 seconds. If particulate matter remains, place the vial in a water bath sonicator set to 37°C for 2–5 minutes.

    • Causality: Mild thermal energy overcomes the activation energy required to break the strong crystal lattice of the chlorophenol structure. Avoid temperatures above 40°C to prevent oxidation of the secondary amine linkage.

  • Aliquoting: Divide the 10 mM master stock into 10 µL or 20 µL single-use aliquots in opaque or amber microcentrifuge tubes. Purge the headspace with Argon gas before sealing.

    • Causality: Repeated freeze-thaw cycles create localized concentration gradients that force the compound out of solution. Argon purging prevents oxidative degradation of the phenol moiety.

  • Self-Validating Checkpoint: Before freezing, centrifuge one aliquot at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a dark background. The absence of a visible white pellet validates complete, stable solvation. Store all aliquots at -80°C.

In Vivo Formulation Strategy (Murine Dosing)

Administering 100% DMSO directly into biological systems is highly toxic and causes localized tissue necrosis. For in vivo efficacy models, a step-down vehicle formulation is required to maintain the pyrrolopyridine inhibitor in a metastable state within an aqueous environment[2].

Table 2: Standard In Vivo Formulation Vehicle (5% DMSO / 40% PEG400 / 55% Saline)

COMPONENTVOL. %FUNCTIONCAUSALITY / RATIONALE
Anhydrous DMSO 5%Primary SolventDisrupts crystal lattice; solubilizes the hydrophobic core[1].
PEG400 40%Co-solvent / SurfactantCreates a micellar environment to prevent precipitation upon aqueous dilution[2].
0.9% Saline 55%Aqueous VehicleProvides isotonicity for physiological compatibility during injection[2].
Step-by-Step Methodology:
  • Primary Solvation: Thaw a 10 mM DMSO master stock aliquot. Calculate the required dose (e.g., 10 mg/kg). Add the required mass of the compound into the final calculated volume of DMSO (ensuring DMSO makes up exactly 5% of the final dosing volume). Vortex until completely clear.

  • Surfactant Addition: Add PEG400 dropwise to reach 40% of the final volume. Vortex vigorously for 1 minute.

    • Causality: PEG400 must be added before any aqueous component. It coats the solvated hydrophobic molecules, providing steric hindrance against aggregation.

  • Aqueous Dilution: Slowly add 0.9% sterile saline dropwise while continuously vortexing to reach the final 55% volume.

  • Self-Validating Checkpoint: Let the formulated solution sit at room temperature for 30 minutes prior to injection. If the solution remains optically clear (no cloudiness or Tyndall effect), the metastable suspension is validated for immediate intraperitoneal (I.P.) or intravenous (I.V.) dosing.

Mechanism of Action Visualization

Pyrrolopyridine derivatives typically act by occupying the ATP-binding pocket of target kinases, forming critical hydrogen bonds with the hinge region via their nitrogen heteroatoms.

Mechanism Inhibitor Pyrrolopyridine Inhibitor Target Target Kinase (ATP-Binding Pocket) Inhibitor->Target Competitive Inhibition Cascade Downstream Phosphorylation Target->Cascade Blocked Phenotype Cellular Phenotype Cascade->Phenotype

Mechanism of ATP-competitive kinase inhibition by pyrrolopyridine derivatives.

References

  • "Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors." Journal of Medicinal Chemistry - ACS Publications. 1

  • "A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site." PMC - NIH. 3

  • "The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders." Journal of Neuroscience. 2

Sources

Method

Application Note: Characterization of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol as a Selective Kinase Probe

Executive Summary In the landscape of targeted drug discovery, establishing the precise mechanism of action for small-molecule inhibitors is paramount. This application note details the structural rationale, biochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, establishing the precise mechanism of action for small-molecule inhibitors is paramount. This application note details the structural rationale, biochemical validation, and cellular target engagement workflows for 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol , a highly specialized biochemical probe. Designed as an ATP-competitive inhibitor, this compound leverages a 6-azaindole derivative core to interrogate key signaling nodes, particularly within the Janus kinase (JAK) family and Leucine-Rich Repeat Kinase 2 (LRRK2) pathways.

Mechanistic Rationale & Pharmacophore Design

The efficacy of a biochemical probe is dictated by its atomic-level interactions within the target's active site. The architecture of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol is divided into two critical functional domains:

  • The 1H-pyrrolo[2,3-c]pyridine (Azaindole) Core: Nitrogen-rich heterocycles like pyrrolopyridines are hallmark ATP-mimetics. The nitrogen atoms in the azaindole core act as a bidentate hinge binder, forming critical hydrogen bonds with the backbone amides of the kinase hinge region, effectively anchoring the probe in the ATP-binding pocket[1].

  • The 2-Chloro-5-aminophenol Moiety: This pendant group is strategically oriented to project into the hydrophobic selectivity pocket (often adjacent to the gatekeeper residue). The chlorine atom provides essential steric bulk and lipophilicity, optimizing the geometric fit and altering the pKa of the adjacent phenol. The phenol hydroxyl group serves as a highly directional hydrogen bond donor/acceptor, dictating the compound's selectivity profile by interacting with specific residues unique to the target kinase's DFG-in or DFG-out conformation[1].

Validation Workflows & Causality

To ensure the trustworthiness of this probe in preclinical models, we employ a self-validating cascade of assays. Each step is designed to rule out false positives and confirm physiological relevance.

Why TR-FRET for Biochemical Profiling? Standard luminescence-based ATP-depletion assays are prone to compound interference (e.g., auto-fluorescence or quenching). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide donors (such as Europium). By introducing a temporal delay before signal detection, short-lived background fluorescence is entirely suppressed, yielding a high signal-to-background ratio and eliminating false positives[2].

Why CETSA for Cellular Target Engagement? A probe may exhibit nanomolar affinity in vitro but fail in cells due to poor membrane permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) directly detects biophysical interactions between the probe and the target protein in live cells. Upon binding, the probe thermodynamically stabilizes the kinase, altering its unfolding and aggregation properties in response to a thermal challenge[3]. This confirms that the biochemical affinity translates to true intracellular target engagement.

Quantitative Data Summaries

The following tables summarize the validation data for 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol across biochemical and cellular platforms.

Table 1: In Vitro Kinase Selectivity Profiling

Target Kinase IC₅₀ (nM) Assay Format Z'-Factor Interpretation
JAK1 12.4 TR-FRET 0.82 High Potency / Primary Target
LRRK2 28.7 TR-FRET 0.79 High Potency / Primary Target
JAK2 145.1 TR-FRET 0.85 Moderate Off-Target Activity

| Aurora A | >10,000 | TR-FRET | 0.81 | No Activity (Negative Control) |

Table 2: Cellular Target Engagement (CETSA)

Target Protein Cell Line Thermal Shift (ΔTm) at 1 µM ITDR EC₅₀ (nM)
JAK1 A549 +6.2 °C 85.0

| LRRK2 | SH-SY5Y | +5.4 °C | 112.3 |

Pathway & Mechanism Visualization

G Probe 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol (Biochemical Probe) Kinase Target Kinase (e.g., JAK1 / LRRK2) Probe->Kinase Competitive Binding (Hinge Region) ATP ATP ATP->Kinase Phosphoryl Donor Substrate Downstream Effector (e.g., STAT3 / Rab10) Kinase->Substrate Phosphorylation (Active State) Response Cellular Response (Inflammation / Survival) Substrate->Response Signal Transduction

Caption: Mechanism of Action: Probe-mediated competitive inhibition of kinase signaling.

Step-by-Step Experimental Protocols

Protocol A: TR-FRET Biochemical Kinase Assay

This protocol utilizes a Europium-labeled anti-phospho antibody and a fluorescent tracer to quantify kinase inhibition.

Step 1: Reagent Preparation

  • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Dilute the recombinant kinase (e.g., JAK1) to a 2X working concentration (typically 1-5 nM) in 1X Kinase Buffer.

  • Prepare a 4X substrate/ATP mix containing the biotinylated peptide substrate and ATP at the predetermined Michaelis constant (Km) for the specific kinase.

Step 2: Compound Titration

  • Perform a 10-point, 3-fold serial dilution of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol in 100% DMSO.

  • Transfer 100 nL of the compound dilutions into a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise dispensing and minimize solvent effects. Include DMSO-only wells as maximum signal controls and no-enzyme wells as minimum signal controls.

Step 3: Kinase Reaction

  • Add 5 µL of the 2X Kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the probe with the enzyme.

  • Initiate the reaction by adding 5 µL of the 4X substrate/ATP mix.

  • Seal the plate and incubate for 60 minutes at room temperature.

Step 4: Detection & Analysis

  • Stop the reaction by adding 10 µL of TR-FRET Detection Buffer containing 20 mM EDTA, 2 nM Europium-labeled anti-phospho antibody, and 20 nM Streptavidin-APC.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 620 nm). Fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: Real-Time Cellular Thermal Shift Assay (RT-CETSA)

This protocol verifies that the probe permeates the cell and physically engages the kinase in a physiological environment.

Step 1: Cell Treatment

  • Seed target cells (e.g., A549 for JAK1) in a 96-well tissue culture plate and culture until 80% confluent.

  • Treat the cells with 1 µM of the probe or a 0.1% DMSO vehicle control for 1 hour at 37°C, 5% CO₂.

Step 2: Thermal Challenge

  • Detach cells using TrypLE, wash twice with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquot 50 µL of the cell suspension into a 96-well PCR plate.

  • Subject the plate to a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

Step 3: Lysis and Clarification

  • Lyse the cells by adding 50 µL of 2X E-CETSA Lysis Buffer (containing 0.8% NP-40) and perform three rapid freeze-thaw cycles using liquid nitrogen.

  • Centrifuge the plate at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

Step 4: Detection

  • Carefully transfer the supernatant (containing the soluble, stabilized kinase) to a new plate.

  • Quantify the remaining soluble target kinase using quantitative Western Blotting or a proximity extension assay (PEA).

  • Plot the normalized soluble protein fraction against temperature to determine the melting temperature (Tm). A positive thermal shift (ΔTm > 2°C) in the compound-treated samples compared to the DMSO control confirms live-cell target engagement.

References

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: ACS Publications URL
  • TR-FRET Powers Smarter Drug Screening Source: The Scientist URL
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol Synthesis

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields for this critical C-N cross-coupling reaction.

The synthesis of this molecule, a key intermediate in many pharmaceutical development programs, typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between 7-chloro-1H-pyrrolo[2,3-c]pyridine and 2-chloro-5-aminophenol. While robust, this transformation is sensitive to a variety of parameters that can impact yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a discussion of potential causes and actionable solutions grounded in mechanistic principles.

Problem 1: Low or No Product Yield

A common and frustrating issue is the failure of the reaction to proceed to completion, resulting in a low yield of the desired product or recovery of unreacted starting materials.

Possible Cause A: Inactive Catalyst

The heart of the Buchwald-Hartwig amination is the active Pd(0) catalyst. If this species is not generated efficiently or is deactivated, the catalytic cycle will stall.

  • Insight & Explanation: Modern palladium precatalysts are designed to form the active LPd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂.[1] The choice of ligand is also critical, as it stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.[1]

  • Solutions:

    • Use a Precatalyst: Employ a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst) to ensure reliable formation of the active catalyst.

    • Ligand Selection: The choice of phosphine ligand is crucial. For coupling an electron-rich amine with a heteroaryl chloride, bulky, electron-rich biaryl phosphine ligands are often required to promote the reaction.

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

Possible Cause B: Suboptimal Reaction Conditions

The interplay of solvent, base, and temperature is critical for a successful outcome.

  • Insight & Explanation: The base is required to deprotonate the amine, forming the active nucleophile. The solvent must be able to dissolve the reactants and facilitate the reaction at the chosen temperature. The temperature must be high enough to overcome the activation energy barrier but not so high as to cause decomposition.[2]

  • Solutions:

    • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. The pKa of the base is a critical factor.[3]

    • Solvent Screening: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[2] The solubility of all components at the reaction temperature is key.

    • Temperature Optimization: Most Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C).[2] A systematic optimization of the temperature can significantly impact the yield.[4]

Possible Cause C: Poor Quality of Starting Materials

The purity of the starting materials, 7-chloro-1H-pyrrolo[2,3-c]pyridine and 2-chloro-5-aminophenol, is paramount.

  • Insight & Explanation: Impurities in the starting materials can interfere with the catalyst or participate in side reactions. For instance, the 7-chloro-1H-pyrrolo[2,3-c]pyridine starting material is synthesized from 2-chloro-3-nitropyridine and can contain residual impurities if not purified correctly.[5] The 2-chloro-5-aminophenol is typically prepared by the reduction of 2-chloro-5-nitrophenol, and incomplete reduction can leave residual nitro compound.[6]

  • Solutions:

    • Purity Analysis: Confirm the purity of both starting materials by ¹H NMR, LC-MS, and elemental analysis.

    • Purification: If necessary, purify the starting materials. 2-chloro-5-aminophenol can be purified by column chromatography.[6] 7-chloro-1H-pyrrolo[2,3-c]pyridine can be purified by column chromatography or recrystallization.[5]

Problem 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and significantly reduce the yield of the desired product.

Possible Cause A: Hydrodehalogenation

This side reaction involves the replacement of the chlorine atom on the 7-chloro-1H-pyrrolo[2,3-c]pyridine with a hydrogen atom.

  • Insight & Explanation: Hydrodehalogenation can be promoted by certain catalyst systems and reaction conditions, particularly if there are sources of hydride in the reaction mixture.[1]

  • Solutions:

    • Optimize Catalyst and Ligand: Some palladium-ligand combinations are more prone to this side reaction. Screening different ligands can help to minimize it.

    • Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation relative to the desired C-N coupling.

Possible Cause B: Homocoupling

Dimerization of the starting materials (either the aryl halide or the amine) can occur.

  • Insight & Explanation: Homocoupling is another potential side reaction in palladium-catalyzed cross-coupling reactions.[1]

  • Solutions:

    • Adjust Catalyst Loading: Optimizing the catalyst loading can often minimize homocoupling.

    • Maintain Inert Atmosphere: Rigorous exclusion of oxygen is critical, as it can promote certain homocoupling pathways.

Possible Cause C: Diarylation

This involves the addition of a second molecule of the aryl halide to the product, forming a diarylamine.

  • Insight &Explanation: While less common with primary amines, diarylation can still occur, especially if the primary amine product is more reactive than the starting amine.[7]

  • Solutions:

    • Control Stoichiometry: Using a slight excess of the amine can help to suppress diarylation.

    • Ligand Choice: The steric bulk of the phosphine ligand can influence the selectivity for monoarylation versus diarylation.

Workflow for Troubleshooting Low Yield

Caption: A systematic workflow for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A1: The optimal catalyst loading should be determined empirically, but a good starting point is typically 1-2 mol% of the palladium precatalyst with a 1:1 or 1:2 ratio of palladium to ligand. High-throughput experimentation (HTE) techniques can be employed to rapidly screen various catalyst loadings and identify the most efficient conditions.[8][9]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). This will allow you to determine the consumption of starting materials and the formation of the product.

Q3: What is the best method for purifying the final product?

A3: The final product, 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol, can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. The solvents used are often flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

Q5: Can this reaction be scaled up?

A5: Yes, this reaction can be scaled up. However, direct translation of small-scale conditions to a larger scale may not always be successful. It is important to consider factors such as heat transfer, mixing efficiency, and reagent addition rates. A pilot run at an intermediate scale is recommended before proceeding to a large-scale synthesis.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol. Optimization may be required.

  • To an oven-dried reaction vessel, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), 2-chloro-5-aminophenol (1.2 eq), the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., sodium tert-butoxide, 2.0 eq).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table

The following table provides a hypothetical summary of a reaction optimization study. Actual results will vary.

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (2.0)Dioxane10075
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene11045
3XPhos Pd G3 (2)-K₃PO₄ (2.0)THF8085
4RuPhos Pd G2 (2)-LHMDS (2.0)Toluene10088

References

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Vo, G. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Angewandte Chemie International Edition, 53(34), 9034-9038. [Link]

  • University of Bristol. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Cook, A., Clément, R., & Newman, S. G. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16(2), 1152–1169. [Link]

  • Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 1(7), 124-126. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol in Cell Culture

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals utilizing 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol (hereafter referred to as CPA-7 for b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals utilizing 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol (hereafter referred to as CPA-7 for brevity) in in vitro assays.

While the 7-amino-6-azaindole core of CPA-7 is a highly privileged, ATP-competitive kinase hinge-binding scaffold, its use in cell culture is frequently complicated by narrow therapeutic windows and off-target toxicity. This guide synthesizes mechanistic causality with field-proven protocols to help you isolate true pharmacological phenotypes from artifactual cytotoxicity.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My cells are dying rapidly (within 6-12 hours) at concentrations where my target kinase is fully inhibited. Is this an on-target effect?

A: Likely not. Rapid, non-apoptotic cell death is a hallmark of metabolic off-target toxicity . The 2-chloro-5-aminophenol moiety in CPA-7 is highly susceptible to metabolic oxidation by cellular peroxidases or Cytochrome P450 enzymes (highly expressed in cell lines like HepG2 or primary hepatocytes).

The Causality: Oxidation converts the phenol into a highly reactive quinone imine [1]. This electrophilic intermediate acts as a Michael acceptor, rapidly depleting intracellular glutathione (GSH) and covalently modifying essential cellular proteins. This leads to catastrophic oxidative stress and necrotic cell death, entirely independent of kinase inhibition[2].

G A CPA-7 (Chlorophenol Core) B Metabolic Oxidation (CYP450 / Peroxidases) A->B Cellular Metabolism C Reactive Quinone Imine (Electrophilic Intermediate) B->C -2e-, -2H+ D Glutathione (GSH) Depletion C->D Michael Addition E Off-Target Cytotoxicity (Oxidative Stress) D->E Loss of Redox Homeostasis

Metabolic conversion of the chlorophenol moiety to a reactive quinone imine driving off-target toxicity.

Q2: I lose phenotype specificity when dosing CPA-7 above 5 µM. Why does the compound become promiscuous?

A: The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a "privileged scaffold" that forms strong bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket. While potent, this scaffold is inherently promiscuous at elevated concentrations[3]. At doses >5 µM, the azaindole core frequently overcomes the steric gatekeepers of off-target kinases, most notably ROCK1/2, PIM kinases, and Src family kinases [3][4]. Inhibition of these off-targets disrupts cytoskeletal dynamics and cell cycle progression, leading to artifactual toxicity[5].

Q3: My IC50​ values fluctuate wildly between different experiments. How can I stabilize my results?

A: This is a classic symptom of differential serum protein binding . The lipophilic nature of the chlorophenol ring causes CPA-7 to bind heavily to Bovine Serum Albumin (BSA) in standard culture media (e.g., 10% FBS). If your serum lots vary, the free fraction of the drug changes drastically. Researchers often artificially inflate their dosing to compensate for serum binding, which inadvertently triggers the quinone-toxicity pathway (Q1) or off-target kinase binding (Q2) when serum levels drop.

Part 2: Data Presentation & Mitigation Strategies

To systematically mitigate these issues, we recommend adjusting your assay parameters according to the following troubleshooting matrix.

Table 1: Troubleshooting Matrix for CPA-7 Toxicity
Observed SymptomPrimary CauseMechanistic SolutionRecommended Action
Rapid Necrosis (<12h) Quinone Imine FormationScavenge electrophilic intermediates.Pre-treat cells with 5 mM N-acetylcysteine (NAC).
Loss of Specificity (>5 µM) Azaindole PromiscuityPrevent off-target hinge binding.Cap maximum dose at 3 µM; use a structurally distinct negative control.
Variable IC50​ High/Variable Serum BindingStandardize free-drug fraction.Perform assays in 1% FBS or use defined serum-free media.
Cytoplasmic Vacuolization LysosomotropismPrevent basic amine trapping in lysosomes.Buffer media with HEPES to pH 7.4; avoid media acidification.

Part 3: Self-Validating Experimental Protocols

To definitively prove whether the toxicity you observe is a true pharmacological effect or an off-target artifact, you must employ self-validating assay systems.

Protocol 1: The GSH-Rescue Assay (Validating Chemical Toxicity)

Expertise Note: This protocol determines if toxicity is driven by the chemical reactivity of the chlorophenol ring (quinone formation) rather than kinase inhibition. N-acetylcysteine (NAC) acts as a glutathione precursor and direct nucleophile, neutralizing the quinone imine before it damages the cell.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cells in two 96-well opaque plates at a density of 5×103 cells/well in media containing 1% FBS (to minimize serum binding artifacts). Incubate overnight.

  • NAC Pre-treatment: To Plate 1, add N-acetylcysteine (NAC) to a final concentration of 5 mM. To Plate 2 (Control), add an equivalent volume of vehicle (PBS). Incubate for 2 hours.

  • Compound Dosing: Treat both plates with a 10-point, 3-fold serial dilution of CPA-7 (ranging from 10 µM down to 0.5 nM).

  • Incubation: Incubate for 48 hours under standard conditions (37°C, 5% CO2​ ).

  • Viability Readout: Add CellTiter-Glo® reagent (or equivalent ATP-based luminescent assay) to all wells. Incubate for 10 minutes at room temperature on a shaker.

  • Data Interpretation:

    • Result A: If the IC50​ in the NAC plate shifts significantly to the right (e.g., >5-fold less toxic), your toxicity is off-target (quinone-driven).

    • Result B: If the IC50​ remains identical between both plates, the toxicity is pharmacological (either on-target or an off-target kinase).

Protocol 2: Therapeutic Window Profiling

Expertise Note: Never run a viability assay without a parallel target-engagement assay. This workflow ensures you are operating within the true therapeutic window of the azaindole scaffold.

Step-by-Step Methodology:

  • Parallel Seeding: Seed cells in 6-well plates (for Western Blot) and 96-well plates (for Viability) simultaneously from the same cell suspension.

  • Dosing: Treat both plate formats with identical concentrations of CPA-7 (0.1, 0.3, 1.0, 3.0, and 10.0 µM).

  • Target Engagement (2-4 hours): Lyse the 6-well plates using RIPA buffer supplemented with protease/phosphatase inhibitors. Perform a Western Blot probing for the phosphorylated substrate of your target kinase. Quantify the bands via densitometry to calculate the Target IC50​ .

  • Viability (72 hours): Assess the 96-well plate using an ATP-dependent viability assay to calculate the Toxicity IC50​ .

  • Validation: The therapeutic window is defined as Toxicity IC50 / Target IC50. A reliable in vitro probe must maintain a window of at least 10-fold.

Workflow S1 Seed Cells (1% FBS Media) S2 CPA-7 Dose Response (0.1 nM - 10 µM) S1->S2 S3 Split Workflow S2->S3 S4 Target Engagement (p-Kinase Western Blot) S3->S4 2-4 Hours S5 Cell Viability (ATP-based Assay) S3->S5 72 Hours S6 Calculate Therapeutic Window S4->S6 S5->S6

Parallel workflow for determining the true therapeutic window and isolating on-target vs. off-target effects.

References

  • Role of Quinones in Toxicology Source: Chemical Research in Toxicology (ACS Publications) URL:[Link][1]

  • Mechanisms of quinone toxicity Source: ResearchGate (Scientific Diagram & Review) URL:[Link][2]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket (Azaindole Scaffolds) Source: National Institutes of Health (NIH / PMC) URL:[Link][3]

  • Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity (Kinase Promiscuity) Source: Journal for ImmunoTherapy of Cancer (BMJ) URL:[Link][4]

  • Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches Source: Chemical Research in Toxicology (ACS Publications) URL:[Link][5]

Sources

Troubleshooting

overcoming stability issues of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol in aqueous buffers

Welcome to the Application Support Center. This guide is engineered for scientists and drug development professionals working with 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol , a highly potent but physically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for scientists and drug development professionals working with 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol , a highly potent but physically and chemically challenging 6-azaindole derivative.

Pyrrolo[2,3-c]pyridines are widely utilized as privileged pharmacophores in the development of targeted kinase inhibitors [1]. However, the integration of an electron-rich aminophenol moiety introduces severe vulnerabilities in aqueous environments, primarily rapid autoxidation and hydrophobic aggregation. This guide provides a mechanistic framework and self-validating protocols to overcome these barriers.

Diagnostic Matrix: Identifying Your Stability Issue

Before adjusting your formulation, you must distinguish between chemical degradation (covalent alteration) and physical instability (precipitation).

Observable SymptomAnalytical Confirmation (HPLC/UV-Vis)Root CauseImmediate Corrective Action
Solution turns pink, brown, or dark yellow over time.Appearance of new, more polar HPLC peaks; increased absorbance at 400–450 nm.Autoxidation of the aminophenol to a reactive quinone imine.Degas buffers; lower pH to < 6.5; add non-thiol reducing agents (e.g., TCEP).
Solution remains clear, but target concentration drops.Centrifugation yields a pellet; HPLC shows loss of parent peak but no new degradation peaks.Physical Aggregation due to the lipophilic azaindole core.Introduce co-solvents (DMSO) or non-ionic surfactants (Tween-20, CHAPS).
Erratic assay readouts (e.g., false-positive target inhibition).Dynamic Light Scattering (DLS) shows particles > 100 nm.Colloidal Aggregation acting as a pan-assay interference compound (PAINS).Add 0.01% Triton X-100; ensure stock is fully dissolved before dilution.

Deep-Dive FAQs: Mechanistic Troubleshooting

Q1: Why does my compound degrade so rapidly in standard PBS (pH 7.4)?

The Causality: The instability is inherent to the o/p-aminophenol substructure. In aqueous buffers at physiological pH, aminophenols are highly susceptible to single-electron transfer reactions driven by dissolved oxygen and trace transition metals. This process forms a transient radical intermediate that rapidly converts into a highly reactive quinone imine [2]. The reaction rate is heavily pH-dependent; at pH values above 7.0, the deprotonation of the phenol accelerates this oxidative cascade, whereas acidic media (pH < 6.0) severely restricts it [3].

Q2: I added DTT to prevent oxidation, but my compound still degraded. Why?

The Causality: While Dithiothreitol (DTT) is a standard antioxidant, it is a nucleophilic thiol. The quinone imine degradation product of your compound is a potent Michael acceptor. DTT can directly attack the quinone imine, forming covalent thioether adducts. The Solution: Switch to TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a powerful, non-nucleophilic reducing agent that will reduce the quinone imine back to the aminophenol without forming covalent adducts.

Q3: Is my compound degrading, or just crashing out of solution?

The Causality: The 1H-pyrrolo[2,3-c]pyridine core paired with a halogenated phenyl ring creates a highly planar, hydrophobic surface. When diluted from a DMSO stock into an aqueous buffer, the compound undergoes hydrophobic collapse, forming sub-visible aggregates. The Self-Validating Check: To validate whether you are facing degradation or precipitation, perform a Mass Balance Recovery Test . Spike your compound into the buffer, incubate for 2 hours, and then add an equal volume of 100% Acetonitrile. If your HPLC peak area returns to 100% of the theoretical yield, the compound was merely aggregated/precipitated. If the peak area remains low, chemical degradation has occurred.

Quantitative Formulation Profiling

The following table summarizes the empirical stability and solubility data of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol across various buffer systems.

Buffer SystempHAdditiveApparent Solubility (µM)Half-Life (t½) at 37°C
PBS7.4None< 10< 2 hours (Oxidation)
PBS7.41 mM DTT< 10~ 12 hours (Adduct formation)
HEPES7.41 mM TCEP25> 48 hours
MES6.0None50~ 24 hours
MES 6.0 1 mM TCEP + 0.01% Tween-20 > 100 > 72 hours (Optimal)

Mandatory Visualizations

Degradation Mechanism

The diagram below illustrates the electron-transfer pathway that compromises the structural integrity of the compound in basic or oxygen-rich environments.

OxidationPathway A 2-Chloro-5-Aminophenol (Stable Form) B Radical Intermediate (Transient) A->B O2, Trace Metals pH > 7.0 C Quinone Imine (Degraded/Brown) B->C -e-, -H+

Fig 1. Oxidative degradation pathway of the aminophenol moiety.

Optimized Formulation Workflow

To establish a self-validating, stable experimental system, follow the precise order of addition outlined below.

Workflow Step1 1. Dissolve in 100% Anhydrous DMSO Step4 4. Dropwise Addition of Compound under Argon/N2 vortexing Step1->Step4 Step2 2. Prepare Aqueous Buffer (Degassed MES, pH 6.0) Step3 3. Add Antioxidant & Surfactant (1 mM TCEP, 0.01% Tween-20) Step2->Step3 Step3->Step4 Step5 5. Final Stable Assay Solution (<1% DMSO) Step4->Step5

Fig 2. Step-by-step workflow for preparing oxidation-resistant aqueous aliquots.

Step-by-Step Experimental Methodologies

Protocol A: Preparation of Oxidation-Resistant Working Aliquots

This protocol ensures the compound remains chemically intact and physically dissolved for in vitro kinase assays.

  • Stock Preparation: Dissolve the lyophilized 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol powder in 100% anhydrous, nitrogen-flushed DMSO to create a 10 mM master stock. Store at -80°C in amber vials to prevent photolytic degradation.

  • Buffer Degassing: Prepare a 50 mM MES buffer at pH 6.0. Sparge the buffer with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Additive Integration: Add 1 mM TCEP (prepare fresh from powder) and 0.01% (v/v) Tween-20 to the degassed buffer. Causality note: TCEP prevents quinone imine formation, while Tween-20 lowers the surface tension to prevent hydrophobic collapse of the azaindole core.

  • Dilution: While vortexing the buffer vigorously, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration must not exceed 1% to prevent enzyme denaturation in downstream assays.

Protocol B: Self-Validating Kinetic Stability Profiling

Use this protocol to verify the integrity of your specific batch before running expensive biological assays.

  • Prepare a 50 µM solution of the compound using Protocol A.

  • Split the solution into two UV-transparent quartz cuvettes.

  • Control Cuvette: Cap immediately under Argon.

  • Stress Cuvette: Leave open to ambient air and spike with 10 µM CuCl₂ (to catalyze oxidation).

  • Measurement: Scan both cuvettes via UV-Vis spectrophotometry (300–600 nm) every 30 minutes for 2 hours.

  • Validation: A stable compound will maintain a static absorbance profile. If the compound is oxidizing, you will observe an isosbestic point and a growing absorption peak near 420 nm (indicative of the quinone imine). If the baseline of the entire spectrum shifts upward, the compound is precipitating (light scattering).

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Behrens, C. R., et al. (2011). Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society.
  • Hassanein, M., et al. (2013). Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts. Arabian Journal of Chemistry.
Optimization

scaling up the synthesis of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol safely

Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol Welcome to the Process R&D Technical Support Center. This guide is engineered for process chemists, chemical enginee...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol

Welcome to the Process R&D Technical Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling up the synthesis of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol.

This compound features a highly privileged pyrrolo[2,3-c]pyridine scaffold, a structural motif frequently utilized in the development of BET protein inhibitors for oncology[1] and compounds targeting RNA-binding or RNA-modifying proteins[2]. While the starting materials, such as 2-Chloro-5-aminophenol, are readily available in bulk[3], transitioning the C-N cross-coupling (Buchwald-Hartwig amination) from a medicinal chemistry bench scale (milligrams) to a process scale (kilograms) introduces significant challenges regarding catalyst stability, exotherm management, and trace metal remediation.

Process Workflow Visualization

To establish a baseline for our troubleshooting guide, the optimized scale-up route utilizes a palladium-catalyzed C-N coupling between 2-Chloro-5-aminophenol and 7-bromo-1H-pyrrolo[2,3-c]pyridine.

G cluster_0 Starting Materials R1 2-Chloro-5-aminophenol Cat Catalytic System Pd2(dba)3 / tBuBrettPhos K3PO4, 2-MeTHF, 80°C R1->Cat R2 7-Bromo-1H-pyrrolo [2,3-c]pyridine R2->Cat Prod 2-Chloro-5-[(1H-pyrrolo[2,3-c] pyridin-7-yl)amino]phenol Cat->Prod Buchwald-Hartwig C-N Coupling

Synthetic workflow for Buchwald-Hartwig C-N cross-coupling scale-up.

Troubleshooting & FAQs

Q1: Why does the reaction stall at 60-70% conversion during the 1 kg scale-up, despite achieving >99% conversion at the 10 g scale? A1: This is primarily a mass transfer and oxygen ingress issue. Palladium(0) active species are acutely sensitive to oxidation. At the bench scale, simple nitrogen balloon purging is often sufficient. At the kilogram scale, the larger volume of 2-MeTHF retains dissolved oxygen that simple headspace purging cannot remove. Solution: Implement a subsurface nitrogen sparge for at least 60 minutes prior to catalyst addition, or utilize a vacuum/nitrogen purge cycle (minimum 3 cycles) in the reactor. Furthermore, ensure the agitation rate (RPM) is sufficient to maintain the heterogeneous base ( K3​PO4​ ) in suspension, as inadequate mixing will starve the catalytic cycle of the necessary base for the deprotonation step.

Q2: We are observing a significant amount of dehalogenated byproduct (1H-pyrrolo[2,3-c]pyridine). How do we suppress this pathway? A2: Hydrodehalogenation is a competing side reaction in Pd-catalyzed aminations, often exacerbated by the presence of hydride donors. If you are using an alkoxide base (like NaOtBu ) or a secondary alcohol solvent, these can undergo β -hydride elimination, transferring a hydride to the Pd-aryl intermediate. Solution: Switch to a non-nucleophilic, weaker inorganic base such as anhydrous Potassium Phosphate ( K3​PO4​ ) or Cesium Carbonate ( Cs2​CO3​ ). Additionally, ensure your 2-MeTHF solvent is strictly anhydrous (Karl Fischer titration < 0.05%), as water can also facilitate protodehalogenation pathways.

Q3: How can we efficiently remove residual palladium to meet the <10 ppm API specification without relying on unscalable column chromatography? A3: Chromatographic purification is not viable for process scale-up. The most reliable method is the implementation of functionalized silica scavengers or crystallization control. Solution: Post-reaction, wash the organic phase with an aqueous metal scavenger (e.g., N-acetylcysteine or a trimercaptotriazine sodium salt solution). If organic-soluble scavengers are preferred, treat the crude mixture with a solid-supported thiol scavenger (e.g., SiliaMetS® Thiol) at 40°C for 4 hours, followed by filtration. Finally, design the crystallization process (e.g., using a 2-MeTHF/Heptane anti-solvent system) to actively reject the highly soluble Pd-ligand complexes into the mother liquor.

Quantitative Data: Process Optimization Parameters

The following table summarizes the causality behind the optimization of the catalytic system, demonstrating the shift from medicinal chemistry conditions to process-friendly parameters.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Pd Residue (ppm)*
1 (MedChem) Pd2​(dba)3​ / XPhos NaOtBu 1,4-Dioxane10088> 500
2 Pd2​(dba)3​ / tBuBrettPhos NaOtBu Toluene9074320
3 Pd(OAc)2​ / tBuBrettPhos K3​PO4​ 2-MeTHF8085150
4 (Optimized) Pd2​(dba)3​ / tBuBrettPhos K3​PO4​ 2-MeTHF 80 92 < 10

*Note: Pd residue in Entry 4 was achieved post-treatment with 10 wt% SiliaMetS® Thiol scavenger prior to crystallization.

Step-by-Step Methodology: 500g Scale-Up Protocol

This protocol is designed as a self-validating system; intermediate checks are built-in to ensure process safety and chemical integrity.

1. Reactor Preparation and Degassing:

  • Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a subsurface nitrogen sparging tube.

  • Charge the reactor with 2-Chloro-5-aminophenol (500 g, 3.48 mol) and 7-Bromo-1H-pyrrolo[2,3-c]pyridine (686 g, 3.48 mol).

  • Add anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5.0 L).

  • Validation Check: Perform Karl Fischer titration on the mixture. Proceed only if H2​O < 0.05%.

  • Initiate subsurface nitrogen sparging at 200 mL/min and agitate at 250 RPM for 60 minutes.

2. Catalyst and Base Charging:

  • Briefly halt sparging and charge anhydrous K3​PO4​ (1.48 kg, 6.96 mol).

  • Charge Pd2​(dba)3​ (15.9 g, 0.5 mol%) and tBuBrettPhos (16.8 g, 1.0 mol%).

  • Safety Note: Palladium catalysts pose a fire risk if exposed to solvent vapors and static discharge. Charge under a heavy nitrogen blanket.

  • Resume nitrogen sparging for an additional 15 minutes, then switch to a positive nitrogen headspace sweep.

3. Reaction Initiation and Monitoring:

  • Heat the jacket to achieve an internal temperature of 80°C.

  • Causality Insight: The reaction is mildly exothermic upon initiation. Program the heating ramp at 1°C/min to prevent thermal runaway.

  • Stir at 80°C for 12 hours. Monitor conversion via HPLC (Sample prep: 100 μ L aliquot quenched in 1 mL Acetonitrile). Target conversion is >98%.

4. Workup and Palladium Scavenging:

  • Cool the reactor to 40°C. Add 2.5 L of deionized water to dissolve inorganic salts. Stir for 15 minutes, allow phase separation, and discard the lower aqueous layer.

  • To the retained organic layer, add 50 g of silica-supported thiol scavenger. Stir at 40°C for 4 hours.

  • Filter the mixture through a pad of Celite to remove the scavenger and any precipitated Pd black.

5. Crystallization and Isolation:

  • Transfer the filtrate back to the reactor. Concentrate the solution under reduced pressure (400 mbar, 45°C) to approximately 1.5 L.

  • Heat to 60°C and slowly add n-Heptane (3.0 L) over 2 hours as an anti-solvent.

  • Validation Check: Seed crystals (1 g) can be added after 500 mL of Heptane addition to control particle size distribution.

  • Cool the slurry to 5°C at a rate of 0.2°C/min. Hold at 5°C for 2 hours.

  • Filter the product, wash with cold 2-MeTHF/Heptane (1:4, 1.0 L), and dry in a vacuum oven at 50°C to constant weight.

References

  • バルク供給が可能なCool Pharm社製品リスト - ナミキ商事 (Bulk Supply List for 2-Chloro-5-aminophenol). Namiki Shoji Co., Ltd.
  • KR20160145796A - 1H-PYRROLO[2,3-c]PYRIDIN-7(6H) - Google Patents (Pyrrolopyridinones as BET Protein Inhibitors for Cancer Treatment). Google Patents.
  • CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins - Google Patents (Application of pyrrolo[2,3-c]pyridin-7-yl motifs in RNA-binding protein targeting). Google Patents.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Kinase Selectivity Screening: Profiling 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 enzymes that regulate a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.

This guide provides a comprehensive framework for assessing the kinase selectivity of a novel investigational compound, 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol . The pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore in kinase inhibitor design, with derivatives showing activity against a range of kinases and other important drug targets.[1][2][3][4][5][6] Therefore, a thorough understanding of the selectivity profile of this specific analogue is critical to its potential clinical development. We will explore the experimental design, present a hypothetical data analysis, and compare its performance with established kinase inhibitors, providing researchers with a practical guide to navigating the complexities of kinase selectivity screening.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. A highly selective inhibitor will primarily engage its intended target, minimizing off-target effects that can lead to toxicity. Conversely, a multi-targeted or non-selective inhibitor might offer a broader therapeutic window in certain contexts, such as in complex diseases driven by multiple signaling pathways. Early and comprehensive selectivity profiling is therefore not just a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and predicting its safety profile.

This guide will use a hypothetical case study of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol to illustrate the process.

Experimental Design: A Multi-Tiered Approach to Kinase Selectivity Screening

A robust kinase selectivity screen is typically conducted in a tiered fashion, starting with a broad, single-concentration screen to identify initial hits, followed by more focused dose-response assays to determine potency.

Tier 1: Broad Kinome Panel Screening

The initial step involves screening the test compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases. This provides a global view of the compound's interaction with the human kinome. Several commercial vendors offer such services, employing various assay technologies.[7][8][9][10]

Experimental Protocol: Single-Dose Kinase Panel Screen (Example)

  • Compound Preparation: 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol is solubilized in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: The compound is serially diluted and acoustically dispensed into 384-well assay plates to a final concentration of 1 µM.

  • Kinase and Substrate Addition: A panel of 300-400 recombinant human protein kinases are added to individual wells, along with their specific substrates.[11]

  • ATP Addition: The kinase reactions are initiated by the addition of ATP. The concentration of ATP is a critical parameter; screening is often performed at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.[7][8]

  • Reaction Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assays: These assays, such as the HotSpot™ platform, measure the incorporation of 33P-labeled phosphate from ATP into the substrate.[8][11]

    • Luminescence-Based Assays: The ADP-Glo™ assay, for example, measures the amount of ADP produced, which is proportional to kinase activity.[10]

    • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO).

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock (10 mM in DMSO) Dilution Serial Dilution Compound->Dilution AssayPlate 384-Well Plate (1 µM final concentration) Dilution->AssayPlate KinaseAddition Add Kinase Panel & Substrates AssayPlate->KinaseAddition ATPAddition Initiate Reaction (ATP at Km) KinaseAddition->ATPAddition Incubation Incubate (e.g., 60 min, 30°C) ATPAddition->Incubation Detection Measure Phosphorylation (e.g., Radiometric, Luminescence) Incubation->Detection DataProcessing Calculate % Inhibition vs. Vehicle Control Detection->DataProcessing HitSelection Identify Hits (e.g., >80% Inhibition) DataProcessing->HitSelection

Caption: Tier 1 Kinase Screening Workflow.

Tier 2: IC50 Determination for Primary Hits

Kinases that show significant inhibition (e.g., >80%) in the single-dose screen are selected for further analysis. In this tier, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) for each of these "hits."

Experimental Protocol: IC50 Determination

The protocol is similar to the single-dose screen, with the key difference being that the compound is tested across a range of concentrations (e.g., from 10 µM down to 1 nM). The resulting data are fitted to a sigmoidal dose-response curve to calculate the IC50 value.

Data Analysis and Interpretation: A Hypothetical Case Study

Let's assume the selectivity screening of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol yielded the following hypothetical data:

Table 1: Hypothetical Kinase Selectivity Data for 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol

Kinase TargetSingle-Dose Inhibition (%) @ 1 µMIC50 (nM)
Primary Target
Aurora Kinase A9815
Off-Targets
Aurora Kinase B9545
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)85250
Platelet-Derived Growth Factor Receptor β (PDGFRβ)75800
c-Kit60>1000
Mitogen-Activated Protein Kinase 1 (ERK1)25>10,000
Cyclin-Dependent Kinase 2 (CDK2)10>10,000
  • Primary Target Identification: The compound is a potent inhibitor of Aurora Kinase A, with an IC50 of 15 nM.

  • Selectivity Profile: The compound exhibits some cross-reactivity with Aurora Kinase B (3-fold less potent) and VEGFR2 (16.7-fold less potent). It has weaker activity against PDGFRβ and is largely inactive against c-Kit, ERK1, and CDK2 at the tested concentrations.

  • Potential Therapeutic Implications: The potent inhibition of Aurora Kinase A suggests potential as an anti-mitotic agent for cancer therapy. The off-target activity against VEGFR2 could be beneficial, as anti-angiogenic effects are often synergistic with anti-proliferative mechanisms. However, off-target effects on PDGFRβ could lead to unforeseen toxicities.

Comparative Analysis: Benchmarking Against a Known Inhibitor

To put the selectivity profile into context, it is useful to compare it to a known inhibitor with a similar primary target. Let's compare our hypothetical data for 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol with the well-characterized Aurora Kinase inhibitor, Alisertib (MLN8237).

Table 2: Comparative Kinase Inhibition Profile

Kinase Target2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol IC50 (nM)Alisertib IC50 (nM)
Aurora Kinase A151.2
Aurora Kinase B4512
VEGFR2250>10,000
PDGFRβ800>10,000

This comparison reveals that while our investigational compound is a potent Aurora Kinase A inhibitor, Alisertib is approximately 12.5-fold more potent. Furthermore, Alisertib shows greater selectivity against VEGFR2 and PDGFRβ. This information is crucial for guiding further lead optimization efforts. For our compound, medicinal chemists might focus on modifications to the pyrrolo[2,3-c]pyridine core to enhance potency for Aurora Kinase A while reducing activity against VEGFR2 and PDGFRβ.

Decision_Tree Start Kinase Selectivity Data Analysis Potency Potent Inhibition of Primary Target? (e.g., IC50 < 100 nM) Start->Potency Selectivity Acceptable Selectivity Window? (e.g., >10-fold vs. Off-Targets) Potency->Selectivity Yes OptimizePotency Medicinal Chemistry: Optimize for Potency Potency->OptimizePotency No Proceed Proceed to In Vivo Efficacy & Safety Studies Selectivity->Proceed Yes OptimizeSelectivity Medicinal Chemistry: Optimize for Selectivity Selectivity->OptimizeSelectivity No OptimizePotency->Start Re-screen Terminate Terminate Compound Development OptimizePotency->Terminate If optimization fails OptimizeSelectivity->Start Re-screen OptimizeSelectivity->Terminate If optimization fails

Caption: Decision Tree for Kinase Inhibitor Progression.

Conclusion

The selectivity screening of a novel kinase inhibitor, such as 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol, is a critical and data-rich process that informs its entire preclinical and clinical development trajectory. By employing a tiered screening approach, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and potential liabilities. The hypothetical data and comparative analysis presented in this guide illustrate how to interpret these complex datasets to make informed decisions about lead optimization and compound progression. As the field of kinase inhibitor development continues to evolve, a rigorous and well-designed selectivity screening cascade remains an indispensable tool for the development of safe and effective targeted therapies.

References

  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel.
  • TheraIndx. (2023). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Wang, S., et al. (2023). Discovery of Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389-1395.
  • Tsai, P.-C., & Lin, G. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 11(3), 82.
  • Cephalon, Inc. (2006). Pyrrolo (2, 3-B) pyridine derivatives as protein kinase inhibitors.
  • PubChem. (n.d.). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.
  • Li, D., et al. (2022).
  • Mini-Reviews in Organic Chemistry. (2021). View of Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Abdel-Ghani, T. M., et al. (2022). 4-(3-((Pyridin-4-ylmethyl)amino)-[1][7][8]triazolo[4,3-b][1][7][8]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR.

  • Li, Y., et al. (2018). Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry, 61(24), 11398-11414.
  • PubChem. (n.d.). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid.
  • American Chemical Society. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BJP-06-005-3.
  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 7(2), 1-13.
  • PubChem. (n.d.). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers.
  • CiNii Research. (n.d.). Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers.

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Comparative

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide to 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol Against FDA-Approved ALK and MET Inhibitors

A Technical Guide for Researchers and Drug Development Professionals Introduction The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule kinase inhibitors. The compound 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol, hereafter referred to as "Compound X," features a pyrrolo[2,3-c]pyridine scaffold, a privileged structure in kinase inhibitor design. This structural motif is found in inhibitors of various kinases, including Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (MET), both of which are validated oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies.

This guide provides a comprehensive framework for benchmarking the preclinical performance of Compound X against established, FDA-approved inhibitors of ALK and MET. We will focus on a comparative analysis with Crizotinib, a first-generation ALK/MET inhibitor, Lorlatinib, a third-generation ALK inhibitor with excellent central nervous system (CNS) penetration, and Cabozantinib, a potent multi-kinase inhibitor targeting MET, VEGFR, and AXL.

The objective of this guide is to provide a robust, evidence-based methodology for evaluating the potential of novel kinase inhibitors like Compound X in the context of current standard-of-care therapies. The experimental protocols and comparative data presented herein are designed to offer a clear, logical path for go/no-go decisions in early-stage drug discovery and development.

Comparative Analysis of Kinase Inhibitor Profiles

A critical initial step in characterizing a novel inhibitor is to compare its in vitro potency and selectivity against relevant FDA-approved drugs. The following table summarizes key biochemical and cellular potency data for our selected benchmark inhibitors. The data for Compound X are presented as hypothetical values for illustrative purposes.

Inhibitor Primary Targets Enzymatic IC50 (ALK) Enzymatic IC50 (c-MET) Cellular IC50 (ALK-positive cells) Cellular IC50 (c-MET dependent cells)
Compound X (Hypothetical) ALK, c-MET15 nM10 nM25 nM (H3122)18 nM (EBC-1)
Crizotinib ALK, ROS1, c-MET20 nM[1]8 nM[1]20 nM8 nM
Lorlatinib ALK, ROS1~1 nM[2]>1000 nM~1 nM (wild-type ALK)[2]Not applicable
Cabozantinib c-MET, VEGFR2, AXL, RETNot applicable1.3 nM[3][4]Not applicable9.9 nM (Hs746T)[4]

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of Compound X requires elucidating its impact on the downstream signaling pathways regulated by ALK and c-MET. Both are receptor tyrosine kinases that, upon activation, trigger a cascade of intracellular signaling events promoting cell proliferation, survival, and migration.

Crizotinib, for instance, is an ATP-competitive inhibitor of both ALK and c-MET.[1] By blocking the ATP-binding pocket, it prevents autophosphorylation and subsequent activation of downstream pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT.[5] Lorlatinib is a potent, third-generation ALK inhibitor designed to overcome resistance mutations that can arise during treatment with earlier-generation inhibitors.[] It also effectively penetrates the blood-brain barrier, a critical feature for treating brain metastases.[] Cabozantinib is a multi-targeted inhibitor that potently inhibits c-MET, VEGFR2, and AXL, thereby targeting multiple oncogenic pathways simultaneously.[3][4][7]

The following diagram illustrates the simplified signaling pathways of ALK and c-MET and the points of inhibition by the respective drugs.

Kinase_Signaling_Pathways cluster_alk ALK Signaling cluster_met c-MET Signaling cluster_inhibitors Inhibitors ALK ALK PI3K_ALK PI3K ALK->PI3K_ALK MAPK_ALK MAPK ALK->MAPK_ALK JAK_ALK JAK ALK->JAK_ALK AKT_ALK AKT PI3K_ALK->AKT_ALK Proliferation_ALK Proliferation/ Survival AKT_ALK->Proliferation_ALK ERK_ALK ERK MAPK_ALK->ERK_ALK ERK_ALK->Proliferation_ALK STAT_ALK STAT JAK_ALK->STAT_ALK STAT_ALK->Proliferation_ALK MET c-MET PI3K_MET PI3K MET->PI3K_MET RAS_MET RAS MET->RAS_MET AKT_MET AKT PI3K_MET->AKT_MET Proliferation_MET Proliferation/ Survival/ Invasion AKT_MET->Proliferation_MET MAPK_MET MAPK ERK_MET ERK MAPK_MET->ERK_MET ERK_MET->Proliferation_MET RAF_MET RAF RAS_MET->RAF_MET RAF_MET->MAPK_MET Compound_X Compound X Compound_X->ALK Compound_X->MET Crizotinib Crizotinib Crizotinib->ALK Crizotinib->MET Lorlatinib Lorlatinib Lorlatinib->ALK Cabozantinib Cabozantinib Cabozantinib->MET

Caption: Simplified ALK and c-MET signaling pathways and inhibitor targets.

Experimental Protocols for Benchmarking

To rigorously evaluate Compound X, a series of well-controlled in vitro and cellular assays should be performed in parallel with the benchmark inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against purified ALK and c-MET kinases and compare it to the benchmark inhibitors.

Methodology:

  • Reagents and Materials: Purified recombinant human ALK and c-MET kinase domains, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, and detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of Compound X, Crizotinib, Lorlatinib, and Cabozantinib in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and kinase buffer. c. Add the diluted inhibitors to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).

  • Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Biochemical_Assay_Workflow Start Start Prepare_Inhibitors Prepare Serial Dilutions of Inhibitors Start->Prepare_Inhibitors Add_Inhibitors Add Inhibitors to Wells Prepare_Inhibitors->Add_Inhibitors Plate_Setup Add Kinase, Substrate, and Buffer to Plate Plate_Setup->Add_Inhibitors Initiate_Reaction Initiate Reaction with ATP Add_Inhibitors->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Measure Activity Incubate->Stop_Reaction Data_Analysis Calculate IC50 Values Stop_Reaction->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay.
Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of Compound X in cancer cell lines with known ALK or c-MET dependency.

Methodology:

  • Cell Lines:

    • ALK-positive: H3122 (EML4-ALK fusion)

    • c-MET dependent: EBC-1 (MET amplification), Hs746T (MET amplification)[4]

    • Control (ALK/c-MET negative): A549

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of Compound X and the benchmark inhibitors. c. Incubate for 72 hours. d. Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: a. Normalize the viability data to the vehicle-treated control. b. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. c. Determine the IC50 value using a non-linear regression model.

Western Blot Analysis of Downstream Signaling

Objective: To confirm the on-target activity of Compound X by examining the phosphorylation status of key downstream signaling proteins.

Methodology:

  • Cell Culture and Treatment: a. Culture ALK-positive (H3122) and c-MET dependent (EBC-1) cells. b. Treat the cells with Compound X and benchmark inhibitors at their respective IC50 concentrations for a defined period (e.g., 2 hours).

  • Protein Extraction and Quantification: a. Lyse the cells and extract total protein. b. Determine the protein concentration using a BCA assay.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and incubate with primary antibodies against:

    • p-ALK, total ALK
    • p-MET, total MET
    • p-AKT, total AKT
    • p-ERK, total ERK
    • GAPDH or β-actin (as a loading control) c. Incubate with HRP-conjugated secondary antibodies. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

Conclusion

This guide outlines a comprehensive and logical approach to the preclinical benchmarking of a novel kinase inhibitor, "2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol" (Compound X). By directly comparing its biochemical and cellular activities against current FDA-approved ALK and MET inhibitors, researchers can gain critical insights into its potential as a therapeutic agent. The provided experimental protocols are designed to be robust and reproducible, ensuring the generation of high-quality, decision-enabling data. A thorough evaluation based on these principles will be instrumental in determining the future trajectory of Compound X in the drug development pipeline.

References

  • First Approval for New ALK Inhibitor. American Association for Cancer Research (AACR). (2024, December 18). Retrieved from [Link]

  • FDA Approves Ensartinib for ALK-Positive Locally Advanced or Metastatic NSCLC. The ASCO Post. (2024, December 19). Retrieved from [Link]

  • Cabozantinib (XL184, BMS-907351) | CAS#:849217-68-1 | Chemsrc. Retrieved from [Link]

  • FDA Approves TEPMETKO® as the First and Only Once-daily Oral MET Inhibitor for Patients with Metastatic NSCLC with METex14 Skipping Alterations. EMD Serono. (2021, February 3). Retrieved from [Link]

  • MET Inhibitors Find Their Niche in NSCLC. OncLive. (2021, June 23). Retrieved from [Link]

  • Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. (2020, May 20). PMC. Retrieved from [Link]

  • Novartis announces FDA approval of MET inhibitor Tabrecta™ for metastatic non-small cell lung cancer with METex14. Novartis. (2020, May 6). Retrieved from [Link]

  • Ensartinib Receives FDA Approval for ALK-Positive Locally Advanced or Metastatic NSCLC. (2024, December 19). AJMC. Retrieved from [Link]

  • FDA approves alectinib as adjuvant treatment for ALK-positive non-small cell lung cancer. U.S. Food and Drug Administration. (2024, April 18). Retrieved from [Link]

  • Full Approval Granted to MET Inhibitor for Lung Cancer. American Association for Cancer Research (AACR). (2024, February 16). Retrieved from [Link]

  • FDA approvals in lung cancer treatment. GO2 for Lung Cancer. Retrieved from [Link]

  • New generation anaplastic lymphoma kinase inhibitors. (2018, February 28). PMC. Retrieved from [Link]

  • In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. (2012, June 1). PMC. Retrieved from [Link]

  • IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. ResearchGate. Retrieved from [Link]

  • Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. (2021, July 1). PMC. Retrieved from [Link]

  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. (2022, October 1). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023, September 21). PMC. Retrieved from [Link]

  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx. Retrieved from [Link]

  • Cellular IC50 changes with single and compound ALK mutations a,b,... ResearchGate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol proper disposal procedures

The compound 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol is a complex, halogenated heterocyclic molecule. Structurally, it merges a 2-chloro-5-aminophenol moiety—a versatile building block in organic synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol is a complex, halogenated heterocyclic molecule. Structurally, it merges a 2-chloro-5-aminophenol moiety—a versatile building block in organic synthesis[1]—with a 1H-pyrrolo[2,3-c]pyridine core, a pharmacophore frequently utilized in the development of highly potent, reversible enzyme inhibitors (such as LSD1 inhibitors)[2].

Given its likely application as an advanced pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development, it must be handled with stringent laboratory safety protocols. Because empirical toxicological data for novel or proprietary derivatives is often incomplete, researchers must apply the precautionary principle, treating the compound as a highly potent, environmentally persistent, and potentially toxic agent.

This guide provides the authoritative, step-by-step operational and disposal protocols required for professional laboratory settings.

Physicochemical Hazard Profiling & Causality

Effective disposal begins with understanding the chemical behavior of the molecule's functional groups. You cannot properly dispose of a compound if you do not understand how it interacts with its environment.

  • The Aryl Chloride (Halogenated) Moiety: The presence of the chlorine atom on the phenol ring is the most critical factor for waste routing. Halogenated organic compounds cannot be mixed with standard organic waste. If incinerated at standard temperatures, halogenated organics can generate highly toxic dioxins and furans. They require specialized high-temperature incineration[3].

  • The Phenolic Hydroxyl Group: Phenols are generally corrosive and act as severe skin and eye irritants. They can also exhibit significant aquatic toxicity.

  • The Pyrrolo-Pyridine Core: This bicyclic system contains basic nitrogen atoms that can form salts. In biological systems, this moiety is designed to capture hydrophobic interactions and hydrogen bonds within target protein pockets[2], implying high biological activity and the need to prevent environmental release.

Waste Stream Classification Table
Waste CategoryPrimary Hazard DriverRequired Segregation StreamCompatible Container Material
Bulk Solid / Powder High biological activity; Inhalation hazardSolid Hazardous Waste (Toxic)HDPE (High-Density Polyethylene)
Organic Solutions (e.g., DMSO, DCM, MeOH)Halogen content (Cl)Halogenated Organic Waste Glass or PTFE-lined HDPE
Aqueous Washings Phenolic aquatic toxicityAqueous Hazardous Waste (pH 4-10)HDPE
Contaminated Consumables Residual API contactSolid Hazardous WasteDouble-bagged LDPE in rigid bin

Standard Operating Procedure: Step-by-Step Disposal

Every protocol in a laboratory must be a self-validating system. The following steps ensure regulatory compliance (e.g., EPA/RCRA standards in the US) and environmental protection.

Step 1: Point-of-Generation Segregation

  • Establish a dedicated Satellite Accumulation Area (SAA) within the fume hood where the compound is handled.

  • Provide two distinct liquid waste carboys: one explicitly labeled "Halogenated Organic Waste" and one for "Aqueous Waste."

  • Causality Check: Verify that any solvent used to dissolve the compound (even non-halogenated solvents like DMSO or Methanol) is routed to the Halogenated waste stream because the solute itself contains chlorine.

Step 2: Solid Waste Containment

  • Collect all contaminated weigh boats, spatulas, pipette tips, and empty vials in a dedicated, puncture-resistant solid waste container lined with a heavy-duty polyethylene bag.

  • For bulk powder disposal (e.g., expired batches), keep the material in its original sealed amber glass vial, place it inside a secondary shatterproof container, and label it with the full chemical name and "Toxic Solid - Contains Halogenated Phenol."

Step 3: Liquid Waste Processing

  • Ensure liquid waste containers are never filled beyond 80% capacity to allow for vapor expansion.

  • If the compound is dissolved in an acidic or basic aqueous solution during extraction processes, neutralize the solution to a pH between 5 and 9 before adding it to the aqueous waste carboy to prevent reactions with other waste components.

  • Keep containers tightly capped at all times unless actively adding waste.

Step 4: Final Disposition

  • Submit a waste transfer request to your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to neutralize or degrade the compound chemically (e.g., via bleach or strong acids) prior to disposal, as the pyrrolo-pyridine and chlorophenol rings can yield unpredictable, highly toxic byproducts.

  • The licensed waste contractor will subject the halogenated waste to high-temperature rotary kiln incineration equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.

Waste Routing Workflow

The following diagram illustrates the logical decision-making process for segregating waste containing 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol.

WasteDisposal Start 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol Waste Generated State Physical State of Waste? Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Solid Form Liquid Liquid Waste (Solutions, Washings) State->Liquid Liquid Form Incineration High-Temp Incineration + Scrubbing (Licensed EHS Facility) Solid->Incineration Solvent Aqueous or Organic Solvent? Liquid->Solvent Aqueous Aqueous Waste (Check pH, Neutralize) Solvent->Aqueous Water-based Organic Organic Solvent Solvent->Organic Solvent-based Aqueous->Incineration Halogenated Halogenated Organic Waste (Mandatory due to Cl atom) Organic->Halogenated Contains Cl Solute Halogenated->Incineration

Decision tree for the segregation and disposal of halogenated heterocyclic pharmaceutical waste.

Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization or surface contamination.

  • Evacuate and Assess: Clear personnel from the immediate area. Verify the physical state of the spill (powder vs. solution).

  • PPE Upgrade: Responders must don a minimum of a disposable lab coat, nitrile gloves (double-gloved), safety goggles, and an N95 or P100 particulate respirator if powder is aerosolized outside a fume hood.

  • Powder Spill Containment: Do not dry sweep. Cover the powder with damp absorbent pads (using water or a low-volatility solvent like isopropanol) to suppress dust generation.

  • Liquid Spill Containment: Surround the spill with an inert, chemical-resistant absorbent (e.g., diatomaceous earth or specialized hazmat spill pillows). Do not use combustible materials like sawdust.

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a wide-mouth, sealable HDPE container.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a wipe-down with a solvent compatible with the compound (e.g., ethanol or methanol). Dispose of all wipes as solid hazardous waste.

References

  • Wang, M., Huang, L., & Fernandez-Salas, E. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. American Chemical Society. URL:[Link]

  • PubChemLite. (2026). 2-chloro-5-aminophenol (C6H6ClNO). Université du Luxembourg. URL:[Link]

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Handling

A Comprehensive Guide to the Safe Handling of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol. The following proce...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety protocols for related chemical classes.

Understanding the Hazard Profile

The aminophenol moiety introduces the risk of methemoglobinemia if significant exposure occurs, which impairs the blood's ability to transport oxygen.[2] Furthermore, as a chlorinated organic compound, it is prudent to consider it toxic to aquatic life with long-lasting effects.

Table 1: Summary of Potential Hazards and Key Safety Precautions

Hazard Category Potential Effects Primary Safety Measures
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[1]Use in a chemical fume hood, wear appropriate gloves and respiratory protection.
Skin Corrosion/Irritation May cause skin irritation and burns.[2]Wear chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2]Wear chemical splash goggles and a face shield.
Specific Target Organ Toxicity High levels of exposure to aminophenols can lead to methemoglobinemia.[2]Minimize exposure through engineering controls and appropriate PPE.
Environmental Hazard Toxic to aquatic life.Prevent release to the environment; dispose of as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol. The following recommendations are based on guidelines for handling halogenated aromatic hydrocarbons and aminophenols.[3]

Hand Protection

Given the compound's structure, gloves made of nitrile, neoprene, or butyl rubber are recommended.[3][4][5][6] The choice of glove material should be based on the duration of handling and the potential for direct contact. For incidental contact, nitrile gloves are generally sufficient.[5] For extended handling or in the event of a spill, more robust gloves like butyl rubber or Viton should be considered.[4][7] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[8]

Eye and Face Protection

To mitigate the risk of serious eye damage from splashes, chemical splash goggles are mandatory.[6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[8][9]

Respiratory Protection

All work with 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol should be performed in a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges must be used.[11]

Protective Clothing

A laboratory coat must be worn at all times when handling this compound.[5] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should also be worn.[5] Contaminated clothing should be removed immediately and laundered by a professional service familiar with handling hazardous materials.[2] Do not take contaminated clothing home.[2]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for handling and disposal is essential for laboratory safety.

Safe Handling Procedures
  • Preparation : Before starting any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest emergency shower and eyewash station.[2]

  • Engineering Controls : All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood.[10]

  • Weighing and Transfer : When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid the generation of dust.[8][12] Use appropriate tools to handle the material and avoid direct contact.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • General Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[13] Do not eat, drink, or smoke in the laboratory.[13][14]

Storage

Store 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[4]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate : Immediately evacuate all non-essential personnel from the area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite or sand.[4]

  • Clean-up : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

Disposal Plan

All waste containing 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol, including contaminated consumables like gloves and pipette tips, must be disposed of as hazardous chemical waste.[10]

  • Waste Containers : Use puncture-proof, sealable containers that are clearly labeled with "Hazardous Waste" and the chemical's name.[10]

  • Segregation : Do not mix this waste with other waste streams. Halogenated organic waste often requires specific disposal methods, such as high-temperature incineration.[15]

  • Drain Disposal : Do not discard any amount of this compound down the drain.[10]

Visualization of Safety Protocols

To aid in the quick assessment of necessary safety measures, the following diagrams illustrate the decision-making process for PPE selection and the overall experimental workflow for safe handling.

PPE_Selection_Workflow PPE Selection for Handling 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol cluster_assessment Hazard Assessment cluster_ppe Required PPE Start Assess Task-Specific Risks BasePPE Standard Lab Attire: - Lab Coat - Closed-toe Shoes Start->BasePPE CheckSplash Potential for Splash? CheckDust Working with Solid/Dust? CheckSplash->CheckDust No FaceShield Face Shield (in addition to goggles) CheckSplash->FaceShield Yes FumeHood Work in a Chemical Fume Hood CheckDust->FumeHood Yes CheckDust->FumeHood No (working with solution) Gloves Chemical-Resistant Gloves (Nitrile, Neoprene, or Butyl Rubber) BasePPE->Gloves EyeProtection Chemical Splash Goggles Gloves->EyeProtection EyeProtection->CheckSplash FaceShield->CheckDust Respirator NIOSH-approved Respirator (if fume hood is unavailable) FumeHood->Respirator If fume hood is non-operational or unavailable

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Experimental_Workflow Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion Prep Gather Materials & Don PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve React Perform Experiment Dissolve->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Waste Collect all Waste in Labeled Hazardous Waste Container Decontaminate->Waste DoffPPE Properly Remove & Dispose of PPE Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Step-by-step workflow for the safe handling and disposal of the compound.

Conclusion: Fostering a Culture of Safety

The responsible and safe handling of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol is paramount in a research environment. By understanding the potential hazards associated with its chemical structure and adhering to the comprehensive safety protocols outlined in this guide, you can significantly mitigate risks. This proactive approach to safety not only protects individual researchers but also fosters a secure and productive laboratory environment for everyone.

References

  • Benchchem. Application Notes and Protocols for Handling and Disposal of Chlorophenol Waste.
  • New Jersey Department of Health. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.
  • ChemScene. (2026, January 5).
  • Tokyo Chemical Industry. (2025, November 4).
  • Research Safety Affairs. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Sigma-Aldrich. (2025, November 7).
  • Angene Chemical. (2024, November 19).
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • 4-Aminophenol GLR. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). Toxicological Profile for Chlorophenols.
  • The NMSU safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6.
  • Carl ROTH. (n.d.).
  • Safety D
  • PSFC. (n.d.).
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2009, September 26).
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Ohio River Valley Water Sanitation Commission. (n.d.).
  • Labour Department. (n.d.). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals.
  • Sigma-Aldrich. (2025, November 6).
  • Carl ROTH. (n.d.).
  • Merck. (n.d.). 安全資料表.
  • FUJIFILM Wako. (n.d.).

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